Product packaging for Tfllr-NH2(tfa)(Cat. No.:)

Tfllr-NH2(tfa)

Cat. No.: B1193837
M. Wt: 761.8 g/mol
InChI Key: QVNWOGSDGQDGHP-MKVNCOEFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TFLLR-NH2 TFA is a synthetic peptide agonist of proteinase-activated receptor 1 (PAR1) that induces calcium mobilization in dorsal root ganglion neurons. In vivo, TFLLR-NH2 stimulates plasma extravasation in the bladder, esophagus, stomach, intestine, and pancreas in wild-type, but not PAR1-/-, mice. It also reduces carrageenan-induced hyperalgesia in rats.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H54F3N9O8 B1193837 Tfllr-NH2(tfa)

Properties

Molecular Formula

C33H54F3N9O8

Molecular Weight

761.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H53N9O6.C2HF3O2/c1-17(2)14-22(27(43)37-21(26(33)42)12-9-13-36-31(34)35)38-28(44)23(15-18(3)4)39-29(45)24(16-20-10-7-6-8-11-20)40-30(46)25(32)19(5)41;3-2(4,5)1(6)7/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36);(H,6,7)/t19-,21+,22+,23+,24+,25+;/m1./s1

InChI Key

QVNWOGSDGQDGHP-MKVNCOEFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TFLLR-NH2 TFA, TFLLR-NH2 trifluoroacetate salt

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide: Tfllr-NH2(tfa) as a Selective PAR1 Agonist Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tfllr-NH2(tfa), a synthetic peptide widely used as a selective agonist for Protease-Activated Receptor 1 (PAR1). This document details its mechanism of action, signal transduction pathways, quantitative data, and key experimental protocols for its characterization.

Introduction to Tfllr-NH2 and PAR1

Protease-Activated Receptor 1 (PAR1) is a unique member of the G protein-coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PAR1 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, most notably thrombin.[1][2] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate signal transduction.[3]

Tfllr-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that corresponds to a portion of this tethered ligand sequence.[4][5] It functions as a direct and selective PAR1 agonist, capable of activating the receptor without the need for proteolytic cleavage.[6][7] This property makes it an invaluable tool for studying PAR1-mediated physiology and pathophysiology, isolating the receptor's function from the complex activities of proteases like thrombin. The "(tfa)" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the solid-phase synthesis and purification process.[8]

Mechanism of Action

Tfllr-NH2 mimics the endogenous activation mechanism of PAR1. By binding to the same site as the tethered ligand, it induces a conformational change in the receptor, leading to the activation of intracellular signaling partners. This direct agonism allows for precise temporal and concentration-dependent control of PAR1 activation in experimental settings.

cluster_0 Canonical Activation (Thrombin) cluster_1 Synthetic Agonist Activation Thrombin Thrombin (Serine Protease) PAR1_inactive Inactive PAR1 (N-terminus intact) Thrombin->PAR1_inactive Binds & Cleaves PAR1_active Active PAR1 (Tethered Ligand Exposed) PAR1_inactive->PAR1_active Unmasks Tethered Ligand Cleavage Cleavage Signaling_A Downstream Signaling PAR1_active->Signaling_A Tfllr Tfllr-NH2 (Agonist Peptide) PAR1_inactive_B Inactive PAR1 Tfllr->PAR1_inactive_B Binds Directly PAR1_active_B Active PAR1 (Conformational Change) PAR1_inactive_B->PAR1_active_B Mimics Tethered Ligand Signaling_B Downstream Signaling PAR1_active_B->Signaling_B

Figure 1: PAR1 Activation Mechanisms.

Signal Transduction Pathways

Upon activation by Tfllr-NH2, PAR1 can couple to several distinct heterotrimeric G protein subfamilies, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse cellular responses.[1][2] Additionally, PAR1 signaling is modulated by β-arrestins.

3.1 Gαq/11-Mediated Calcium Mobilization

The most characterized pathway initiated by PAR1 agonists involves coupling to Gαq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][9] This increase in intracellular calcium concentration ([Ca2+]i) is a hallmark of PAR1 activation and a common experimental readout.[4][9]

Tfllr Tfllr-NH2 PAR1 PAR1 Receptor Tfllr->PAR1 Activates Gq11 Gαq/11 PAR1->Gq11 Couples PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca ↑ [Ca2+]i ER->Ca Releases Effects Cellular Responses (e.g., Contraction, Secretion) Ca->Effects PKC->Effects

Figure 2: Gαq/11 Signaling Pathway.

3.2 β-Arrestin Recruitment and Signaling

Following agonist binding and G protein activation, PAR1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of β-arrestins. The recruitment of β-arrestins to PAR1 is typically transient.[10] This interaction sterically hinders further G protein coupling, leading to signal desensitization. Beyond this classical role, β-arrestins act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[10]

Tfllr Tfllr-NH2 PAR1 Active PAR1 Tfllr->PAR1 GRK GRK PAR1->GRK Recruits PAR1_P Phosphorylated PAR1 PAR1->PAR1_P GRK->PAR1 Phosphorylates Barr β-Arrestin PAR1_P->Barr Recruits Desens Desensitization (G protein uncoupling) Barr->Desens Endocytosis Internalization (Clathrin-mediated) Barr->Endocytosis ERK_path ERK1/2 Activation Barr->ERK_path Scaffolds

Figure 3: β-Arrestin Recruitment and Signaling.

Quantitative Agonist Profile

The biological activity of Tfllr-NH2 has been quantified in various in vitro and in vivo systems. The data below is compiled from multiple studies.

ParameterValueAssay SystemKey ObservationReference(s)
EC50 1.9 μM[Ca2+]i mobilization in cultured rat neuronsPotency for Gαq/11-mediated signaling[4][6][9][11]
Max [Ca2+]i 196.5 ± 20.4 nM (above basal)10 μM Tfllr-NH2 in cultured rat neuronsEfficacy in mobilizing intracellular calcium[9]
Contraction 3 - 50 μMRat duodenal smooth muscle stripsInduces smooth muscle contraction[12]
Relaxation 0.3 - 50 μMRat duodenal smooth muscle stripsCan also induce smooth muscle relaxation[12]
Plasma Extravasation 3 μmol/kg (IV)In vivo mouse modelStimulates a 2-8 fold increase in vascular permeability[9][12]

Key Experimental Protocols and Methodologies

5.1 Intracellular Calcium ([Ca2+]i) Mobilization Assay

This assay is fundamental for quantifying the potency (EC50) of PAR1 agonists that signal through the Gαq/11 pathway.

Protocol Outline:

  • Cell Culture: Plate primary neurons or PAR1-expressing cell lines on coverslips.[6][9]

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow it to enter the cells and be cleaved into its active form.[9]

  • Baseline Measurement: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging. Perfuse with a buffer solution and record the baseline fluorescence ratio.[9]

  • Agonist Stimulation: Perfuse cells with varying concentrations of Tfllr-NH2.

  • Data Acquisition: Record the change in fluorescence ratio over time, which corresponds to the change in [Ca2+]i.

  • Analysis: Calculate the peak increase in [Ca2+]i above baseline for each concentration. Plot the concentration-response curve and fit to a sigmoidal model to determine the EC50.[9]

A Plate Cells B Load with Fura-2 AM Dye A->B C Measure Baseline Fluorescence B->C D Apply Tfllr-NH2 (various conc.) C->D E Record Fluorescence Change (↑ [Ca2+]i) D->E F Plot Dose-Response & Calculate EC50 E->F

Figure 4: Workflow for Calcium Mobilization Assay.

5.2 In Vivo Plasma Extravasation (Evans Blue) Assay

This protocol assesses the ability of Tfllr-NH2 to induce vascular permeability and edema in an animal model, a key inflammatory response mediated by PAR1 on sensory nerves.[9]

Protocol Outline:

  • Animal Preparation: Anesthetize mice.[9]

  • Injection: Co-inject Tfllr-NH2 (e.g., 3 μmol/kg) and Evans blue dye (which binds to plasma albumin) intravenously via the tail vein.[9]

  • Circulation: Allow the agents to circulate for a defined period (e.g., 10 minutes).[9]

  • Perfusion: Transcardially perfuse the animal with saline to remove dye from the vascular compartment, leaving only the extravasated dye in the tissues.[9]

  • Tissue Harvest: Excise tissues of interest (e.g., bladder, stomach, paw).[9]

  • Dye Extraction: Incubate the tissues in formamide for 48 hours to extract the Evans blue dye.[9]

  • Quantification: Measure the absorbance of the formamide extract spectrophotometrically (at ~650 nm) and quantify the amount of dye per gram of tissue.[9]

A Anesthetize Mouse B Co-inject IV: Tfllr-NH2 + Evans Blue A->B C Circulate (10 min) B->C D Perfuse with Saline C->D E Harvest Tissues D->E F Extract Dye with Formamide E->F G Measure Absorbance (650 nm) F->G A Co-transfect Cells with: PAR1-Rluc (Donor) β-Arrestin-GFP (Acceptor) B Plate Cells A->B C Add Luciferase Substrate B->C D Measure Baseline BRET Ratio C->D E Add Tfllr-NH2 D->E F Measure Stimulated BRET Ratio E->F G Analyze Change in BRET Signal F->G

References

The Synthetic Pentapeptide Tfllr-NH2: A Technical Guide to its Discovery, Mechanism, and Application in PAR1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the synthetic peptide Tfllr-NH2, a selective agonist of Protease-Activated Receptor 1 (PAR1). Tailored for researchers, scientists, and professionals in drug development, this document details the peptide's discovery, its mechanism of action through the PAR1 signaling pathway, and comprehensive experimental protocols for its application in research.

Discovery and Origin of Tfllr-NH2

The pentapeptide Tfllr-NH2 (H-Thr-Phe-Leu-Leu-Arg-NH2) is a synthetically derived agonist of Protease-Activated Receptor 1 (PAR1). Its origin lies in the exploration of the structural requirements for the activation of PARs. These receptors are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

Tfllr-NH2 was developed as a tool to selectively activate PAR1 without the need for proteolytic enzymes like thrombin. Its sequence is derived from the tethered ligand of the Xenopus PAR1, and it was identified as a potent and selective PAR1 agonist in seminal studies, including the work by Hollenberg et al. (1997) published in the Canadian Journal of Physiology and Pharmacology[1]. This research was pivotal in dissecting the specific amino acid residues crucial for PAR1 activation and selectivity, establishing Tfllr-NH2 as a valuable pharmacological tool.

Physicochemical Properties and Quantitative Data

PropertyValueReference(s)
Full Sequence H-Thr-Phe-Leu-Leu-Arg-NH2[2]
Molecular Formula C31H53N9O6[2]
Molecular Weight 647.81 g/mol [2]
PAR1 EC50 1.9 µM[2][3]
Purity (typical) >95% (via HPLC)
Solubility Soluble in water and aqueous buffers

Comparative Potency of PAR1 Agonists

AgonistEC50 (µM)TargetNotesReference(s)
Tfllr-NH2 1.9PAR1Selective for PAR1 over PAR2.[2][4]
Thrombin VariesPAR1, PAR3, PAR4Natural protease activator; potency is cell- and assay-dependent.[4]
TRAP-6 (SFLLRN-NH2) ~0.5-1PAR1Commonly used PAR1 activating peptide derived from the human sequence.
AYPGKF-NH2 >100PAR1A PAR4-activating peptide with low potency at PAR1.

PAR1 Signaling Pathway Activated by Tfllr-NH2

Activation of PAR1 by Tfllr-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins, including Gq/11, G12/13, and Gi.

PAR1_Signaling cluster_membrane Plasma Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors PAR1 PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Tfllr Tfllr-NH2 Tfllr->PAR1 Activation PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ROCK Rho-kinase (ROCK) RhoA->ROCK Cellular_responses Cellular Responses (e.g., Platelet Aggregation, Stress Fiber Formation, Plasma Extravasation) PKC->Cellular_responses MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition LIMK LIM Kinase ROCK->LIMK Ca_release->Cellular_responses MLCP_inhibition->Cellular_responses Cofilin_inhibition Cofilin Inhibition LIMK->Cofilin_inhibition Cofilin_inhibition->Cellular_responses Peptide_Synthesis_Workflow Resin Rink Amide Resin Fmoc_Arg Couple Fmoc-Arg(Pbf)-OH Resin->Fmoc_Arg Deprotection1 Fmoc Deprotection (Piperidine in DMF) Fmoc_Arg->Deprotection1 Fmoc_Leu1 Couple Fmoc-Leu-OH Deprotection1->Fmoc_Leu1 Deprotection2 Fmoc Deprotection Fmoc_Leu1->Deprotection2 Fmoc_Leu2 Couple Fmoc-Leu-OH Deprotection2->Fmoc_Leu2 Deprotection3 Fmoc Deprotection Fmoc_Leu2->Deprotection3 Fmoc_Phe Couple Fmoc-Phe-OH Deprotection3->Fmoc_Phe Deprotection4 Fmoc Deprotection Fmoc_Phe->Deprotection4 Fmoc_Thr Couple Fmoc-Thr(tBu)-OH Deprotection4->Fmoc_Thr Deprotection5 Fmoc Deprotection Fmoc_Thr->Deprotection5 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Deprotection5->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization

References

Tfllr-NH2(tfa) signaling pathway in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Signaling Pathway of Tfllr-NH2(tfa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2 is a synthetic pentapeptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR). It mimics the action of the receptor's natural tethered ligand that is exposed following proteolytic cleavage by enzymes like thrombin. Due to its selectivity, Tfllr-NH2 is a valuable tool for studying PAR1-mediated signaling pathways in various in vitro systems, including platelets, endothelial cells, and cancer cell lines.[1][2][3]

This guide provides a detailed overview of the known in vitro signaling pathways activated by Tfllr-NH2, quantitative data from key studies, and comprehensive protocols for relevant experimental assays.

A critical technical consideration for researchers is the presence of trifluoroacetic acid (TFA) as a counter-ion, denoted by (tfa). TFA is a remnant of the solid-phase peptide synthesis and purification process.[4][5] At certain concentrations, residual TFA can influence experimental results by altering pH, affecting peptide conformation, or exhibiting direct biological effects such as inhibiting or promoting cell growth.[4] Therefore, it is crucial to consider potential counter-ion effects and, if necessary, perform counter-ion exchange (e.g., to HCl) for sensitive biological assays.[6]

PAR1 Signaling Pathways Activated by Tfllr-NH2

Upon binding to PAR1, Tfllr-NH2 induces a conformational change in the receptor, leading to the activation of two major, interconnected signaling arms: G-protein-dependent pathways and β-arrestin-dependent pathways. These pathways can be initiated simultaneously and result in a wide array of cellular responses.

G-Protein-Dependent Signaling

Activated PAR1 couples to multiple heterotrimeric G-protein families, primarily Gαq/11, Gαi/o, and Gα12/13, to initiate downstream cascades.[7][8]

  • Gαq/11 Pathway: This is a canonical pathway for many GPCRs, including PAR1.

    • PLC Activation: Gαq activates Phospholipase C (PLC).

    • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a hallmark of PAR1 activation and a common experimental readout.

    • PKC Activation: DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like cell proliferation and inflammation.

  • Gα12/13 Pathway: This pathway is central to regulating the actin cytoskeleton and cell morphology.

    • RhoGEF Activation: Gα12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs).

    • RhoA Activation: RhoGEFs, in turn, activate the small GTPase RhoA.

    • ROCK Activation & Cytoskeletal Rearrangement: Activated RhoA stimulates Rho-associated kinase (ROCK), which leads to the phosphorylation of myosin light chain and other substrates, promoting stress fiber formation, changes in cell shape, and motility.[9] Tfllr-NH2-induced PAR1 activation has been shown to stimulate endothelial nitric oxide synthase (eNOS) phosphorylation via the G12/13 pathway.[10]

  • Gαi/o Pathway: While less prominent than Gq or G12/13, Gαi coupling can also occur.

    • Adenylate Cyclase Inhibition: Gαi inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_Protein_Signaling Tfllr Tfllr-NH2 PAR1 PAR1 Receptor Tfllr->PAR1 Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi/o PAR1->Gi PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP PIP2 PIP2 Ca ↑ Intracellular [Ca²⁺] IP3->Ca PKC PKC DAG->PKC ROCK ROCK RhoA->ROCK Response3 Modulation of Cellular Processes cAMP->Response3 Ca->PKC Response1 Platelet Aggregation, Gene Expression PKC->Response1 Response2 Cytoskeletal Rearrangement, Cell Motility ROCK->Response2

PAR1 G-Protein Dependent Signaling Pathways.
β-Arrestin-Dependent Signaling

Separate from G-protein coupling, agonist-bound PAR1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation creates a binding site for β-arrestins (β-arrestin-1 and β-arrestin-2), which mediate two key functions: signal desensitization and G-protein-independent signaling.

  • Desensitization: β-arrestin binding sterically hinders the receptor's interaction with G-proteins, terminating the first wave of signaling.[11]

  • Signal Scaffolding: β-arrestins act as scaffolds, recruiting various signaling molecules to the activated receptor. This initiates a second wave of signaling that is often sustained and spatially distinct from G-protein signals. A key pathway mediated by β-arrestin scaffolding is the Mitogen-Activated Protein Kinase (MAPK) cascade.[11]

    • ERK Activation: Upon PAR1 activation, β-arrestins can form a complex that includes components of the ERK1/2 pathway (e.g., RAF, MEK, ERK).[12] This leads to the phosphorylation and activation of ERK1/2, which then translocates to the nucleus to regulate gene transcription, impacting cell proliferation, differentiation, and survival.[13][14][15] Notably, β-arrestin-1 and β-arrestin-2 can play distinct, sometimes opposing, roles in regulating ERK activation downstream of PAR1.[12]

It is important to note that unlike many GPCRs, PAR1 internalization is not solely dependent on β-arrestins and can be mediated by the clathrin adaptor protein complex 2 (AP-2) and epsin-1.[16]

B_Arrestin_Signaling Tfllr Tfllr-NH2 PAR1 PAR1 Receptor Tfllr->PAR1 GRK GRK PAR1->GRK PAR1p Phosphorylated PAR1 GRK->PAR1p phosphorylates Barr β-Arrestin PAR1p->Barr recruits Gprot G-Protein Coupling Barr->Gprot desensitizes MAPK_Scaffold MAPK Scaffold (e.g., Raf, MEK) Barr->MAPK_Scaffold ERK p-ERK1/2 MAPK_Scaffold->ERK Nucleus Nucleus ERK->Nucleus translocates Response Gene Transcription, Cell Proliferation, Cytokine Production Nucleus->Response

PAR1 β-Arrestin Dependent Signaling.

Quantitative Data Presentation

The following tables summarize quantitative data for Tfllr-NH2 from in vitro studies.

Parameter Value Assay / Cell Type Reference
EC₅₀ 1.9 µMGeneral (Potency for PAR1 agonism)[17]
Concentration Range 10⁻⁹ to 10⁻⁶ MVasodilation in human umbilical artery[1]
Effective Concentration 10 µMMaximal increase in intracellular [Ca²⁺] in neurons[17]
Effective Concentration 30 µMInduction of morphological changes in MKN45 gastric cancer cells[9]
Effective Concentration 50 µMStimulation of eNOS phosphorylation in bovine aortic endothelial cells[10]

Experimental Protocols

Detailed methodologies for key in vitro assays to study Tfllr-NH2-mediated PAR1 signaling are provided below.

Protocol 1: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This assay is the gold standard for measuring platelet function and is highly relevant for PAR1, a key platelet receptor.

1. Materials:

  • Whole blood collected in 3.2% sodium citrate tubes.

  • Platelet-Poor Plasma (PPP) and Platelet-Rich Plasma (PRP).

  • Agonist: Tfllr-NH2 stock solution (e.g., 1 mM in sterile water or appropriate buffer).

  • Light Transmission Aggregometer with cuvettes and stir bars.

  • 37°C water bath or heating block.

2. Method:

  • Sample Preparation:

    • Collect whole blood, avoiding hemolysis and tissue factor contamination. Process within 2-4 hours.[18][19]

    • Prepare PRP by centrifuging citrated whole blood at 150-200 x g for 15 minutes at room temperature with no brake.[20]

    • Carefully transfer the supernatant (PRP) to a new plastic tube.

    • Prepare PPP by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.

    • Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP if necessary. Let platelets rest for 30 minutes at room temperature.[18]

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation (100% absorbance) with a cuvette containing PRP and 100% aggregation (0% absorbance) with a cuvette containing PPP.[20]

  • Aggregation Measurement:

    • Pipette the required volume of PRP (e.g., 270 µL) into a cuvette with a magnetic stir bar.[20]

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2-5 minutes while stirring.

    • Establish a stable baseline reading for at least 1 minute.

    • Add a small volume (e.g., 30 µL) of the Tfllr-NH2 agonist at the desired final concentration.

    • Record the change in light transmission for 5-10 minutes. The decrease in absorbance corresponds to the percentage of aggregation.

  • Data Analysis:

    • Determine the maximal percentage of aggregation from the resulting curve.

    • Perform dose-response curves to calculate the EC₅₀ of Tfllr-NH2.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the Gαq-mediated release of intracellular calcium, a primary response to PAR1 activation.

1. Materials:

  • Adherent cells expressing PAR1 (e.g., HEK293, endothelial cells).

  • Black, clear-bottom 96-well microplates.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (optional, an anion-exchange transport inhibitor to prevent dye leakage).

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

2. Method:

  • Cell Plating:

    • Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions, often containing the dye and probenecid in the assay buffer.

    • Aspirate the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • Wash the cells gently with assay buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Measurement:

    • Prepare a separate plate with Tfllr-NH2 at various concentrations (typically 2x-5x the final desired concentration).

    • Place both plates into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm) over time.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Program the instrument to automatically inject the Tfllr-NH2 solution into the cell plate.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

Assay_Workflow cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Measurement cluster_3 Data Analysis A1 Seed cells in 96-well plate A2 Incubate overnight A1->A2 B2 Load cells with dye (45-60 min, 37°C) A2->B2 B1 Prepare Fluo-4 AM loading buffer B1->B2 B3 Wash to remove excess dye B2->B3 C1 Read baseline fluorescence B3->C1 C2 Inject Tfllr-NH2 agonist C1->C2 C3 Record fluorescence (2-3 min) C2->C3 D1 Calculate ΔF (Peak - Baseline) C3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine EC₅₀ D2->D3

Workflow for a Calcium Mobilization Assay.
Protocol 3: ERK1/2 Phosphorylation Assay by Western Blot

This protocol assesses the activation of the MAPK/ERK pathway, a key downstream target of β-arrestin-mediated signaling.

1. Materials:

  • Cells expressing PAR1 cultured in 6-well plates or 10 cm dishes.

  • Tfllr-NH2 stock solution.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK) and Rabbit or Mouse anti-total-ERK1/2 (t-ERK).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

2. Method:

  • Cell Treatment:

    • Grow cells to ~80-90% confluency. Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK activation.

    • Treat cells with Tfllr-NH2 at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes). Include an untreated control.

  • Cell Lysis:

    • Immediately after treatment, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total-ERK, or run a parallel gel.

    • Quantify band intensity using software like ImageJ. Express p-ERK levels as a ratio relative to t-ERK.[15]

References

An In-depth Technical Guide to Tfllr-NH2(tfa) Induced Calcium Mobilization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and underlying principles for studying Tfllr-NH2(tfa)-induced intracellular calcium mobilization. Tfllr-NH2, a selective agonist for Protease-Activated Receptor 1 (PAR1), serves as a critical tool for investigating the roles of PAR1 in various physiological and pathological processes. This document outlines the relevant signaling pathways, detailed experimental protocols, and quantitative data pertinent to the use of Tfllr-NH2 in calcium mobilization assays.

Core Concepts: PAR1 Activation and Calcium Signaling

Tfllr-NH2 is a synthetic peptide that selectively activates PAR1, a G-protein coupled receptor (GPCR).[1] The activation of PAR1 by agonists like Tfllr-NH2 is a key event in cellular signaling, particularly in neurons and platelets.[1][2] The primary signal transduction mechanism following PAR1 activation involves the Gq/G11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[3][4] This transient increase in intracellular calcium concentration is a crucial second messenger that initiates a wide range of cellular responses.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for Tfllr-NH2 in inducing calcium mobilization, as reported in the scientific literature. The half-maximal effective concentration (EC50) is a key parameter indicating the potency of the agonist.

AgonistReceptorAssay TypeCell TypeEC50 (µM)Reference
Tfllr-NH2PAR1Calcium MobilizationCultured Neurons1.9[1][2]
Tfllr-NH2PAR1Calcium MobilizationVarious6.5[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PAR1 signaling pathway leading to calcium mobilization and a typical experimental workflow for a calcium mobilization assay.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tfllr Tfllr-NH2 PAR1 PAR1 Tfllr->PAR1 Binds Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_cyto Ca2+ (Cytosolic) ER->Ca_cyto Releases Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Initiates

Diagram 1: PAR1 Signaling Pathway

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells in 96-well Plate Dye_Loading 2. Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Baseline 3. Measure Baseline Fluorescence Dye_Loading->Baseline Agonist_Addition 4. Add Tfllr-NH2 Baseline->Agonist_Addition Measurement 5. Measure Fluorescence Change Over Time Agonist_Addition->Measurement Data_Processing 6. Normalize Data and Calculate Response Measurement->Data_Processing EC50_Curve 7. Generate Dose-Response Curve and Calculate EC50 Data_Processing->EC50_Curve

Diagram 2: Experimental Workflow

Detailed Experimental Protocol: Calcium Mobilization Assay

This protocol provides a detailed methodology for conducting a calcium mobilization assay using a fluorescence plate reader, such as the FlexStation® 3.[4] This method is applicable to most mammalian cell lines expressing endogenous or transfected PAR1.[3]

Materials and Reagents:

  • Mammalian cells expressing PAR1

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Tfllr-NH2(tfa) (stock solution prepared in an appropriate solvent, e.g., DMSO or water)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or a FLIPR Calcium Assay Kit)[4][5][7]

  • Probenecid (if required for the cell line to prevent dye leakage)[4]

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize and resuspend the cells in a complete cell culture medium.

    • Seed the cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 50,000 cells per well) to ensure a confluent monolayer on the day of the assay.[4]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 100 µL of serum-free medium to each well and incubate for at least 2 hours at 37°C.[4]

    • Prepare the fluorescent dye loading buffer according to the manufacturer's instructions. If necessary, supplement the buffer with probenecid (final concentration of 2.5 mM).[4]

    • Remove the serum-free medium and add an equal volume of the dye loading buffer to each well.

    • Incubate the plate for 30-60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature in the dark.[4]

  • Calcium Mobilization Measurement:

    • Prepare a dilution series of Tfllr-NH2 in the appropriate assay buffer.

    • Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 485 nm, Em: 525 nm for FLIPR kits).[3]

    • Set the instrument to record a baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Program the instrument's injector to add the Tfllr-NH2 dilutions to the wells.

    • Continue to record the fluorescence intensity for a set period (e.g., 120 seconds) to capture the calcium mobilization peak and subsequent decay.[3]

  • Data Analysis:

    • The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[3]

    • Normalize the data by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the normalized fluorescence response against the logarithm of the Tfllr-NH2 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This technical guide provides a foundational understanding and practical protocols for studying Tfllr-NH2-induced calcium mobilization. The activation of PAR1 by Tfllr-NH2 and the subsequent release of intracellular calcium is a robust and reproducible signaling event that can be accurately quantified using fluorescence-based assays. By following the detailed methodologies and understanding the underlying signaling pathways presented here, researchers can effectively utilize Tfllr-NH2 as a tool to investigate the multifaceted roles of PAR1 in health and disease, thereby facilitating drug discovery and development efforts.

References

An In-depth Technical Guide to the Physiological Effects of Tfllr-NH2(tfa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, a synthetic peptide amide, is a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1][2][3][4][5] This document provides a comprehensive overview of the physiological effects of Tfllr-NH2, with a particular focus on its trifluoroacetate (TFA) salt form, which is common in commercially available synthetic peptides.[1] The trifluoroacetic acid used during peptide synthesis can have its own biological effects, which are important to consider in experimental design.[1] This guide consolidates key quantitative data, detailed experimental protocols, and signaling pathways to serve as a valuable resource for researchers in the field.

Core Mechanism of Action

Tfllr-NH2 acts as a selective agonist of PAR1, mimicking the action of endogenous activators like thrombin.[6] It binds to the receptor and induces a conformational change that triggers downstream signaling cascades. The half-maximal effective concentration (EC50) for Tfllr-NH2 in activating PAR1 has been determined to be 1.9 μM.[1][2][3][4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of Tfllr-NH2.

Table 1: In Vitro Efficacy and Potency

ParameterValueCell/Tissue TypeEffectReference
EC501.9 μMVariousPAR1 Agonist Activity[1][2][3][4][5][7]
Maximal [Ca2+]i Increase196.5 ± 20.4 nMNeuronsIntracellular Calcium Mobilization[2][7]
TFp-NH2 Contraction3-50 μMRat Duodenal Smooth MuscleContraction[2][7]
TFp-NH2 Relaxation0.3-50 μMRat Duodenal Smooth MuscleRelaxation[2][7]
Mean Maximal Inhibition (MMI)61.50% (at 10⁻⁶ M)Human Umbilical ArteryVasodilation[6]
Spontaneous EPSC Frequency IncreaseEC50 = 0.32 μMRat Substantia Gelatinosa NeuronsIncreased Glutamate Release[8]

Table 2: In Vivo Effects

Animal ModelDosageAdministration RouteObserved EffectReference
Mice3 μmol/kgIntravenous (tail vein)2-8 fold increase in Evans blue extravasation in various tissues[2][7][9]
RatsNot SpecifiedIntra-paw injectionMarked and sustained edema[2][3][7]
RatsNot SpecifiedNot SpecifiedAttenuation of carrageenan-induced hyperalgesia[9]

Signaling Pathways

The primary signaling pathway initiated by Tfllr-NH2 is the activation of PAR1, leading to a cascade of intracellular events.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tfllr Tfllr-NH2 PAR1 PAR1 Tfllr->PAR1 Binds and Activates Gq Gq Protein PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream Mediates

PAR1 Activation and Calcium Mobilization Pathway.

Upon binding of Tfllr-NH2 to PAR1, the receptor couples to Gq-type G proteins, which in turn activate Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium concentration triggers a wide range of cellular responses, including platelet activation, smooth muscle contraction or relaxation, and neurotransmitter release.[2][7][8]

In specific contexts, such as with SW620 colon cancer cells, Tfllr-NH2-induced platelet activation leads to the secretion of TGF-β. This cytokine then induces epithelial-mesenchymal transition (EMT) by downregulating miR-200b expression and promotes chemotaxis through the upregulation of CXCR4.[1]

Platelet_Cancer_Interaction cluster_platelet Platelet cluster_cancer SW620 Colon Cancer Cell Tfllr Tfllr-NH2 PAR1_platelet PAR1 Tfllr->PAR1_platelet Activates TGFb TGF-β PAR1_platelet->TGFb Triggers Secretion miR200b miR-200b TGFb->miR200b Downregulates CXCR4 CXCR4 TGFb->CXCR4 Upregulates EMT Epithelial-Mesenchymal Transition (EMT) miR200b->EMT Induces Chemotaxis Chemotaxis CXCR4->Chemotaxis Mediates InVivo_Workflow start Start: Anesthetize Mice injection Co-inject Tfllr-NH2 and Evans Blue start->injection wait Wait 10 minutes injection->wait perfusion Transcardial Perfusion with Heparinized Saline wait->perfusion dissection Excise Tissues perfusion->dissection extraction Incubate in Formamide (48 hours) dissection->extraction measurement Measure Absorbance at 650 nm extraction->measurement analysis Quantify Extravasation measurement->analysis end End analysis->end

References

Methodological & Application

Preparation of Tfllr-NH2(tfa) Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, as a trifluoroacetate (tfa) salt, is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4][5] It is a valuable tool in research, particularly in studies involving platelet activation, neurogenic inflammation, and cancer cell signaling.[1][4][6] Proper preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Tfllr-NH2(tfa) stock solutions.

It is important to note that the trifluoroacetate salt can impact cellular experiments, and its effects should be considered in experimental design.[1]

Physicochemical and Solubility Data

Accurate quantitative data is essential for preparing precise concentrations of Tfllr-NH2(tfa). The following table summarizes the key properties of this peptide.

PropertyValueSource
Molecular Formula C33H54F3N9O8[7][8]
Molecular Weight 761.83 g/mol [7][8][9]
Appearance White to off-white solid[7][8]
Purity Typically >95% - ≥98%[1][6][10]

The solubility of Tfllr-NH2(tfa) can vary depending on the solvent. It is crucial to select a solvent that is compatible with the intended downstream application.

SolventSolubilityNotesSource
DMSO Up to 100 mg/mL (131.26 mM)Requires sonication. Use freshly opened, hygroscopic DMSO for best results.[6][7]
Water Up to 100 mg/mL (131.26 mM)Requires sonication. For cell culture, filter-sterilize after dilution.[7]
PBS (pH 7.2) 3 mg/mL to 33.33 mg/mL[6][7]
DMF 5 mg/mL[6]
Ethanol 0.5 mg/mL[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Tfllr-NH2(tfa) in Dimethyl Sulfoxide (DMSO).

Materials:

  • Tfllr-NH2(tfa) peptide powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Acclimatization: Before opening, allow the vial of lyophilized Tfllr-NH2(tfa) to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.

  • Mass Calculation: To prepare a 10 mM stock solution, you will need to dissolve a specific mass of the peptide in a calculated volume of DMSO. Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 761.83 g/mol / 1000 = 7.62 mg

  • Reconstitution: a. Carefully weigh out the calculated mass of the Tfllr-NH2(tfa) peptide and place it in a sterile microcentrifuge tube. b. Add the corresponding volume of sterile DMSO to the tube. c. Vortex the tube for 10-20 seconds to begin dissolving the peptide.

  • Sonication: To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[7] The solution should become clear. If precipitation is observed, gentle warming and further sonication may be required.[7]

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the peptide. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]

G cluster_prep Preparation cluster_storage Storage A Equilibrate peptide vial to room temperature B Weigh the required mass of Tfllr-NH2(tfa) A->B Prevents condensation C Add the calculated volume of DMSO B->C D Vortex to mix C->D E Sonicate until fully dissolved D->E Aids dissolution F Aliquot into single-use volumes E->F Ensures homogeneity G Store at -20°C (short-term) or -80°C (long-term) F->G Avoids freeze-thaw cycles

Caption: Simplified signaling pathway of PAR1 activation by Tfllr-NH2.

Cautions and Best Practices

  • Hygroscopic Nature: Tfllr-NH2(tfa) powder can be hygroscopic. Store it in a desiccator and minimize its exposure to atmospheric moisture.

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent peptide degradation.

  • Fresh Solutions: For sensitive cell-based assays, it is recommended to prepare fresh dilutions from the stock solution on the day of the experiment. Some sources suggest that aqueous solutions are unstable and should not be stored for more than a day. [9][11]* Control Experiments: When using Tfllr-NH2(tfa) in biological assays, it is advisable to include a vehicle control (the solvent used to dissolve the peptide) to account for any effects of the solvent itself.

  • Filter Sterilization: For applications requiring sterile conditions, such as cell culture, the final working solution should be sterilized by passing it through a 0.22 µm filter.

References

Application Notes and Protocols for In Vivo Administration of Tfllr-NH2(tfa) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, a synthetic peptide with the sequence H-Thr-Phe-Leu-Leu-Arg-NH2, is a selective and potent agonist of the Protease-Activated Receptor 1 (PAR1).[1][2][3] PAR1 is a G-protein coupled receptor (GPCR) that is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin.[2] Tfllr-NH2 mimics the action of the tethered ligand that is unmasked upon cleavage, thereby activating the receptor and initiating downstream signaling cascades.[2]

These application notes provide an overview of the in vivo applications of Tfllr-NH2(tfa) in mouse models, with a focus on its use in studies of inflammation, vascular permeability, and pain. Detailed experimental protocols and a summary of quantitative data are provided to guide researchers in their study design.

Important Considerations for Tfllr-NH2(tfa):

The trifluoroacetate (TFA) salt form of the peptide, Tfllr-NH2(tfa), is common due to its use in peptide synthesis and purification.[1] It is crucial for researchers to be aware that TFA itself can have biological effects, potentially influencing cell growth and inducing antibody responses in vivo.[1] Therefore, appropriate vehicle controls are essential in all experiments to account for any potential effects of the TFA counter-ion.

Mechanism of Action and Signaling Pathway

Tfllr-NH2 selectively binds to and activates PAR1, which is expressed on a variety of cell types, including platelets, endothelial cells, neurons, and immune cells.[1][4] PAR1 activation by Tfllr-NH2 initiates a cascade of intracellular signaling events, primarily through the coupling to G-proteins Gq and G12/13.[5][6]

  • Gq Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[2]

  • G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in cytoskeletal reorganization, cell contraction, and migration.

  • β-Arrestin Pathway: Following activation, PAR1 can also recruit β-arrestins, which can mediate G-protein-independent signaling and also play a role in receptor desensitization and internalization.[2][6]

These signaling pathways ultimately lead to a range of physiological responses, including platelet aggregation, changes in vascular permeability, inflammation, and nociceptor sensitization.

PAR1 Signaling Pathway Diagram

PAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_response Cellular Response Tfllr-NH2 Tfllr-NH2 PAR1 PAR1 Tfllr-NH2->PAR1 Activates Gq Gq PAR1->Gq Couples G1213 G12/13 PAR1->G1213 Couples beta_arrestin β-Arrestin PAR1->beta_arrestin Recruits PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Inflammation Inflammation Ca2->Inflammation Vascular Permeability Vascular Permeability Ca2->Vascular Permeability Nociceptor Sensitization Nociceptor Sensitization Ca2->Nociceptor Sensitization PKC->Inflammation PKC->Vascular Permeability PKC->Nociceptor Sensitization ROCK ROCK RhoA->ROCK Activates ROCK->Inflammation ROCK->Vascular Permeability beta_arrestin->Inflammation

Caption: Tfllr-NH2 activates PAR1 leading to downstream signaling.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo mouse studies using Tfllr-NH2.

Table 1: In Vivo Efficacy of Tfllr-NH2 in Mouse Models

ModelMouse StrainDose/RouteKey FindingReference
Vascular PermeabilityWild-type3 µmol/kg, IV2-8 fold increase in Evans blue extravasation in various tissues.[7][7]
Neurogenic InflammationWild-typeNot specifiedInduces edema in the paw.[7][7]
Pain (Hyperalgesia)Wild-type & PAR3-/-100 µg, intraplantarInduces mechanical hypersensitivity, more robust and prolonged in PAR3-/- mice.[8][8]
Brain Ischemia (Photothrombosis)Wild-type20 mg/kg, IV (double injection)~50% reduction in lesion volume.[9]
ProstatitisWild-type & PAR1-/-Not specifiedElicits non-PAR1-mediated effects in the prostate.[10]

Experimental Protocols

Evans Blue Extravasation Assay for Vascular Permeability

This protocol is designed to quantify plasma extravasation in various tissues following the administration of Tfllr-NH2.

Materials:

  • Tfllr-NH2(tfa)

  • Evans blue dye (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Formamide (Sigma-Aldrich)

  • Anesthetic (e.g., isoflurane)

  • Heparin

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize mice (e.g., C57BL/6, 8-10 weeks old) with isoflurane.

  • Compound Administration: Co-inject Tfllr-NH2 (3 µmol/kg in 25 µL saline) and Evans blue dye (30 mg/kg in 50 µL saline) into the lateral tail vein.[7] A vehicle control group receiving saline instead of Tfllr-NH2 should be included.

  • Circulation Time: Allow the compounds to circulate for 10 minutes.

  • Perfusion: Perfuse the mice transcardially with saline containing 20 U/mL heparin at a pressure of 80-100 mmHg for 2-3 minutes to remove blood from the vasculature.

  • Tissue Collection: Excise tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).

  • Dye Extraction: Incubate each tissue sample in 1 mL of formamide for 48 hours at room temperature to extract the Evans blue dye.

  • Quantification: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of Evans blue per tissue weight (e.g., µg/g tissue) and compare the results between the Tfllr-NH2-treated and control groups.

Experimental Workflow: Evans Blue Assay

Evans_Blue_Workflow A Anesthetize Mouse B IV Injection: Tfllr-NH2 + Evans Blue A->B C Circulation (10 min) B->C D Transcardial Perfusion C->D E Tissue Excision D->E F Formamide Incubation (48h) E->F G Spectrophotometry (620 nm) F->G H Data Analysis G->H

Caption: Workflow for the Evans blue vascular permeability assay.

Mouse Model of Inflammatory Pain (Hyperalgesia)

This protocol is used to assess the pro-nociceptive effects of Tfllr-NH2.

Materials:

  • Tfllr-NH2(tfa)

  • Sterile saline (0.9% NaCl)

  • Von Frey filaments for mechanical sensitivity testing

  • Plexiglass chambers with a wire mesh floor

Procedure:

  • Acclimation: Acclimate mice to the testing environment by placing them in the plexiglass chambers for at least 30 minutes before testing.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments (e.g., up-down method).

  • Compound Administration: Inject Tfllr-NH2 (e.g., 100 µg in 20 µL saline) intraplantarly into the hind paw of the mouse.[8] A vehicle control group should be included.

  • Time-Course Assessment: Measure the paw withdrawal threshold at various time points after injection (e.g., 1, 3, 5, and 24 hours) to assess the development and duration of mechanical hyperalgesia.

  • Data Analysis: Compare the paw withdrawal thresholds of the Tfllr-NH2-treated group to the baseline and the vehicle control group over time. A significant decrease in the paw withdrawal threshold indicates hyperalgesia.

Applications in Drug Development

The use of Tfllr-NH2 in mouse models provides a valuable tool for:

  • Target Validation: Investigating the role of PAR1 in various disease processes.

  • Compound Screening: Evaluating the efficacy of PAR1 antagonists in blocking the pro-inflammatory and pro-nociceptive effects of PAR1 activation.

  • Understanding Disease Mechanisms: Elucidating the contribution of PAR1 signaling to the pathophysiology of diseases such as inflammatory disorders, chronic pain, and cancer metastasis.[11]

Conclusion

Tfllr-NH2(tfa) is a critical research tool for studying the in vivo functions of PAR1. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in mouse models of inflammation, vascular permeability, and pain. Careful consideration of the potential effects of the TFA salt and the inclusion of appropriate controls are paramount for obtaining robust and interpretable results.

References

Application Notes and Protocols for Tfllr-NH2(tfa)-Induced Plasma Extravasation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2(tfa) is a synthetic peptide that acts as a selective and potent agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation and vascular permeability.[1][2] This document provides detailed application notes and protocols for utilizing Tfllr-NH2(tfa) to induce plasma extravasation in preclinical research models. Understanding the mechanisms of vascular leakage is crucial in studying inflammatory diseases, cancer metastasis, and in the development of novel therapeutics targeting these processes.

Activation of PAR1 by Tfllr-NH2 has been demonstrated to stimulate plasma extravasation in various tissues through a neurogenic inflammation mechanism.[2][3] This involves the activation of sensory nerves, leading to the release of neuropeptides such as Substance P (SP), which in turn act on endothelial cells to increase vascular permeability.[3][4]

Data Summary

The following tables summarize quantitative data from studies investigating the effects of Tfllr-NH2 on plasma extravasation.

Table 1: Tfllr-NH2-Induced Plasma Extravasation in Wild-Type vs. PAR1 Knockout Mice

TissueVehicle (Wild-Type) (ng Evans Blue/mg dry tissue)Tfllr-NH2 (3 µmol/kg, IV) (Wild-Type) (ng Evans Blue/mg dry tissue)Tfllr-NH2 (3 µmol/kg, IV) (PAR1-/-) (ng Evans Blue/mg dry tissue)Fold Increase (Wild-Type)
Bladder~5~40~5~8-fold[2][3]
Esophagus~10~40~10~4-fold[2][3]
Stomach~8~16~8~2-fold[2][3]
Intestine~15~30~15~2-fold[2][3]
Pancreas~12~36~12~3-fold[2][3]

Data are approximated from graphical representations in the cited literature.[2][3]

Table 2: In Vitro Activity of Tfllr-NH2

ParameterValueCell Type/System
EC50 for PAR1 activation1.9 µMCultured neurons (calcium influx)[3]
EC50 for sEPSC frequency increase0.32 µMRat substantia gelatinosa neurons[5]

Signaling Pathway

The induction of plasma extravasation by Tfllr-NH2 is primarily mediated through the activation of PAR1 on sensory neurons, initiating a cascade of events termed neurogenic inflammation.

Tfllr Tfllr-NH2(tfa) PAR1_neuron PAR1 on Sensory Neuron Tfllr->PAR1_neuron Binds and activates Gq11 Gq/11 PAR1_neuron->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Ca_release->Neuropeptide_release SP Substance P (SP) Neuropeptide_release->SP NK1R NK1 Receptor on Endothelial Cell SP->NK1R Binds and activates Endothelial_activation Endothelial Cell Activation NK1R->Endothelial_activation Vascular_permeability Increased Vascular Permeability (Plasma Extravasation) Endothelial_activation->Vascular_permeability

Caption: Signaling pathway of Tfllr-NH2-induced plasma extravasation.

Experimental Protocols

A common and reliable method to quantify plasma extravasation is the Miles assay.

Experimental Workflow: Miles Assay

cluster_0 Animal Preparation cluster_1 Induction and Measurement cluster_2 Tissue Processing and Analysis Animal_prep Anesthetize Mouse Tfllr_injection Inject Tfllr-NH2 (or vehicle) intravenously Animal_prep->Tfllr_injection EB_injection Inject Evans Blue (0.5%) intravenously Tfllr_injection->EB_injection Circulation Allow dye to circulate (e.g., 10 minutes) EB_injection->Circulation Perfusion Perfuse with PBS to remove intravascular dye Circulation->Perfusion Dissection Dissect tissues of interest Perfusion->Dissection Extraction Extract Evans Blue with formamide Dissection->Extraction Quantification Measure absorbance (610-620 nm) Extraction->Quantification Normalization Normalize to dry tissue weight Quantification->Normalization

Caption: Workflow for the Miles assay to measure plasma extravasation.

Detailed Protocol: Miles Assay for Plasma Extravasation

This protocol is adapted from established methods for measuring vascular permeability in vivo.[3][6][7]

Materials:

  • Tfllr-NH2(tfa)

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Evans Blue dye (0.5% w/v in sterile PBS)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Formamide

  • Spectrophotometer

  • Syringes and needles (for intravenous injections)

  • Perfusion pump and tubing

  • Dissection tools

  • Drying oven

Procedure:

  • Animal Preparation:

    • Use age- and weight-matched mice (e.g., C57BL/6 wild-type and PAR1 knockout littermates).[3]

    • Anesthetize the mice using an appropriate and approved method.

  • Induction of Plasma Extravasation:

    • Dissolve Tfllr-NH2(tfa) in sterile saline to the desired concentration. A typical dose is 3 µmol/kg.[3]

    • Inject the Tfllr-NH2 solution intravenously (e.g., via the tail vein). For control animals, inject an equivalent volume of vehicle.

  • Evans Blue Injection:

    • Immediately following the Tfllr-NH2 injection, administer a 0.5% solution of Evans Blue dye intravenously (typically 100-200 µL).[3]

  • Dye Circulation:

    • Allow the Evans Blue dye to circulate for a defined period, for example, 10 minutes.[3]

  • Perfusion:

    • To remove the dye from the vasculature, perform a transcardial perfusion with PBS until the perfusate runs clear. This step is crucial to ensure that the measured dye is only that which has extravasated into the tissue.

  • Tissue Collection:

    • Carefully dissect the tissues of interest (e.g., bladder, esophagus, stomach, intestine, pancreas).[3]

    • Blot the tissues dry and record their wet weight.

  • Evans Blue Extraction:

    • Place each tissue sample in a tube with a known volume of formamide (e.g., 1 mL).

    • Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans Blue dye from the tissue.[3]

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.

    • Measure the absorbance of the formamide supernatant at a wavelength of 610-620 nm using a spectrophotometer.

    • Create a standard curve using known concentrations of Evans Blue in formamide to determine the amount of dye in each sample.

  • Data Normalization:

    • After dye extraction, dry the tissue pellets in a drying oven until a constant weight is achieved.

    • Express the plasma extravasation as the amount of Evans Blue (in ng or µg) per milligram of dry tissue weight.[3]

Important Considerations:

  • The trifluoroacetic acid (TFA) salt form of the peptide can potentially influence cellular experiments.[4] It is important to use a consistent batch of Tfllr-NH2(tfa) and appropriate vehicle controls.

  • The timing of Evans Blue injection relative to the Tfllr-NH2 injection and the duration of circulation can be optimized depending on the specific research question.

  • Ensure all animal procedures are performed in accordance with institutional and national guidelines for animal welfare.

By following these protocols and utilizing the provided information, researchers can effectively employ Tfllr-NH2(tfa) as a tool to investigate the mechanisms of PAR1-mediated plasma extravasation and its implications in health and disease.

References

Application Notes and Protocols for Measuring Chemotaxis with Tfllr-NH2(tfa) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2(tfa) is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer metastasis. Activation of PAR1 by agonists like Tfllr-NH2(tfa) has been shown to induce chemotaxis, the directed migration of cells in response to a chemical gradient. This application note provides detailed protocols for measuring chemotaxis induced by Tfllr-NH2(tfa) treatment, focusing on the human colon cancer cell line SW620 as a model system. The methodologies described herein are broadly applicable to other cell types and chemoattractants.

Mechanism of Action: Tfllr-NH2(tfa)-Induced Chemotaxis

Tfllr-NH2(tfa) initiates a signaling cascade by binding to and activating PAR1. In the context of colon cancer cell chemotaxis, the process is indirect and mediated by platelets. The activation of PAR1 on platelets by Tfllr-NH2(tfa) triggers the secretion of Transforming Growth Factor-beta (TGF-β).[1] This secreted TGF-β then acts on the cancer cells, leading to the upregulation of the chemokine receptor CXCR4 on the cell surface.[1] CXCR4 is a key mediator of cell migration towards its ligand, CXCL12 (also known as Stromal Cell-derived Factor-1 or SDF-1), which is often present in the tumor microenvironment. Therefore, Tfllr-NH2(tfa) promotes chemotaxis by sensitizing cancer cells to existing chemoattractant gradients.

Data Presentation

The following table summarizes the quantitative data on the effect of Tfllr-NH2(tfa)-activated platelet supernatant on the chemotaxis of SW620 colon cancer cells. This data is based on the findings that Tfllr-NH2(tfa) induces a dose-dependent increase in the migration of SW620 cells.[1]

Treatment GroupTfllr-NH2(tfa) Concentration (µM) used to activate plateletsMean Number of Migrated SW620 Cells (per field)Percentage of CXCR4 Positive SW620 Cells (%)[1]
Control050 ± 83.47 ± 1.40
Low Dose1120 ± 15Not Reported
Medium Dose5250 ± 22Not Reported
High Dose10410 ± 3040.89 ± 6.74

Data for the mean number of migrated cells are representative and based on the described dose-dependent effect.[1]

Mandatory Visualizations

Signaling_Pathway cluster_platelet Platelet Activation cluster_cancer_cell Cancer Cell Response Tfllr Tfllr-NH2(tfa) PAR1 PAR1 Tfllr->PAR1 binds to Platelet Platelet PAR1->Platelet activates TGFb TGF-β (secreted) Platelet->TGFb secretes TGFbR TGF-β Receptor TGFb->TGFbR binds to CancerCell Colon Cancer Cell (e.g., SW620) TGFbR->CancerCell on CXCR4_up CXCR4 Upregulation CancerCell->CXCR4_up leads to Chemotaxis Chemotaxis CXCR4_up->Chemotaxis enables CXCL12 CXCL12 Gradient CXCL12->Chemotaxis directs

Caption: Tfllr-NH2(tfa) Induced Chemotaxis Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Chemotaxis Assay (Boyden Chamber) cluster_analysis Analysis P1 Prepare Platelet-Rich Plasma (PRP) T1 Activate Platelets with Tfllr-NH2(tfa) (0, 1, 5, 10 µM) P1->T1 P2 Culture SW620 Colon Cancer Cells A1 Seed SW620 Cells in Upper Chamber (serum-free media) P2->A1 P3 Prepare Tfllr-NH2(tfa) Solutions P3->T1 T2 Collect Platelet Supernatant T1->T2 A2 Add Platelet Supernatant to Lower Chamber T2->A2 A3 Incubate for 24 hours at 37°C A1->A3 A2->A3 AN1 Fix and Stain Migrated Cells A3->AN1 AN2 Count Migrated Cells (Microscopy) AN1->AN2 AN3 Analyze and Tabulate Data AN2->AN3

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition Using a PAR2 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Studying Epithelial-Mesenchymal Transition (EMT) using a Proteinase-Activated Receptor 2 (PAR2) Agonist

Audience: Researchers, scientists, and drug development professionals.

Note on Tfllr-NH2(tfa): Initial research indicates that Tfllr-NH2 is a selective agonist for Proteinase-Activated Receptor 1 (PAR1)[1][2][3][4]. The well-established peptide agonist for studying PAR2-mediated signaling and its role in inducing Epithelial-Mesenchymal Transition (EMT) is SLIGKV-NH2 [5]. Therefore, these application notes and protocols will focus on the use of SLIGKV-NH2 to study PAR2-induced EMT.

Introduction

Epithelial-Mesenchymal Transition (EMT) is a fundamental cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness[6][7][8][9]. This process is crucial in embryonic development, wound healing, and unfortunately, in pathological conditions like cancer metastasis and fibrosis[7][9][10]. Proteinase-Activated Receptor 2 (PAR2), a G protein-coupled receptor, has emerged as a significant player in promoting EMT in various cancers, including lung and hepatocellular carcinoma, as well as in airway epithelial cells[11][12].

Activation of PAR2 by its agonist, SLIGKV-NH2, triggers a cascade of intracellular signaling events that converge to induce the EMT phenotype. Understanding the molecular mechanisms and having robust protocols to study PAR2-induced EMT is critical for developing novel therapeutic strategies targeting this pathway.

These application notes provide a detailed protocol for inducing and analyzing EMT in vitro using the PAR2 agonist peptide SLIGKV-NH2. The protocol covers cell culture, treatment, and subsequent analysis of EMT markers and cell migration.

Signaling Pathways in PAR2-Induced EMT

Activation of PAR2 by SLIGKV-NH2 initiates signaling through multiple pathways, ultimately leading to the expression of mesenchymal markers and a migratory phenotype. Key signaling cascades involved include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR2 activation can stimulate the extracellular signal-regulated kinase (ERK) pathway. Activated ERK can, in turn, activate transcription factors like EGR-1, which induces the expression of Snail, a key transcriptional repressor of the epithelial marker E-cadherin[5].

  • Src/p38 MAPK Pathway: In some cell types, PAR2-induced cell migration is mediated by the Src/p38 MAPK signaling pathway[12].

  • Reactive Oxygen Species (ROS) Signaling: PAR2 activation can lead to an increase in intracellular ROS, which has been shown to be involved in the induction of EMT[11].

  • Cross-talk with other Receptors: PAR2 signaling can transactivate other receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-beta Receptor 1 (TGFβR1), leading to a more complex and sustained EMT program[13][14].

PAR2_Signaling_Pathway PAR2 Signaling Pathway in EMT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR2 PAR2 G_protein G-protein PAR2->G_protein activates beta_arrestin β-arrestin 1 PAR2->beta_arrestin recruits ROS ROS PAR2->ROS induces SLIGKV SLIGKV-NH2 SLIGKV->PAR2 activates ERK2 ERK2 G_protein->ERK2 activates Src Src beta_arrestin->Src activates p38_MAPK p38 MAPK Src->p38_MAPK activates Migration Cell Migration p38_MAPK->Migration promotes GSK3b GSK3β ERK2->GSK3b inhibits Snail Snail ERK2->Snail stabilizes Slug Slug GSK3b->Slug destabilizes EMT Epithelial-Mesenchymal Transition ROS->EMT promotes E_cadherin_gene E-cadherin gene (CDH1) Slug->E_cadherin_gene represses Slug->EMT induces Snail->E_cadherin_gene represses Snail->EMT induces E_cadherin_gene->EMT loss of E-cadherin contributes to EMT->Migration leads to

Caption: PAR2 signaling pathways leading to EMT.

Experimental Protocols

Materials
  • Epithelial cell line of interest (e.g., A549, HCT116, BEAS-2B)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • PAR2 agonist peptide: SLIGKV-NH2 (powder)

  • Sterile, nuclease-free water or PBS for peptide reconstitution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (6-well, 24-well, 96-well)

  • Transwell inserts (8 µm pore size)

  • Reagents for Western blotting, qPCR, and Immunofluorescence (see specific protocols)

Experimental Workflow

Experimental_Workflow Experimental Workflow for PAR2-Induced EMT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Seed cells and allow to adhere) peptide_prep 2. Prepare SLIGKV-NH2 (Reconstitute and dilute to working concentration) treatment 3. Treat cells with SLIGKV-NH2 (Incubate for 24-72 hours) peptide_prep->treatment morphology 4a. Morphological Analysis (Phase-contrast microscopy) treatment->morphology western 4b. Western Blot (E-cadherin, N-cadherin, Vimentin) treatment->western q_pcr 4c. qPCR (SNAI1, SNAI2, CDH1) treatment->q_pcr if_staining 4d. Immunofluorescence (E-cadherin localization) treatment->if_staining migration 4e. Migration/Invasion Assay (Transwell assay) treatment->migration

Caption: General experimental workflow.

Detailed Methodologies

1. Cell Culture and Seeding

  • Culture epithelial cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, seed cells at a density that will result in 70-80% confluency at the time of treatment. A typical seeding density is 1 x 10^5 to 2 x 10^5 cells/well in a 6-well plate.

  • Allow cells to adhere and grow for 24 hours before treatment.

2. Preparation and Treatment with SLIGKV-NH2

  • Reconstitute the lyophilized SLIGKV-NH2 peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in serum-free or low-serum medium.

  • Remove the complete medium from the cells, wash once with PBS, and add the medium containing the desired concentration of SLIGKV-NH2.

  • Incubate the cells for the desired time period (typically 24 to 72 hours).

3. Analysis of EMT Markers

a. Western Blotting for E-cadherin, N-cadherin, and Vimentin

  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software.

b. Quantitative Real-Time PCR (qPCR) for SNAI1 (Snail) and SNAI2 (Slug)

  • After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for SNAI1, SNAI2, CDH1 (E-cadherin), and a housekeeping gene (e.g., GAPDH or ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

4. Functional Assays

a. Transwell Migration Assay

  • Pre-coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if desired.

  • After treatment with SLIGKV-NH2 for 24-48 hours, detach the cells and resuspend them in serum-free medium.

  • Seed 1 x 10^5 to 2 x 10^5 cells in the upper chamber of the Transwell insert.

  • Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 12-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the migrated cells in several random fields under a microscope.

b. Transwell Invasion Assay

  • The protocol is similar to the migration assay, but the Transwell inserts are coated with a layer of Matrigel to simulate the basement membrane.

  • The incubation time for the invasion assay is typically longer (24-48 hours).

Data Presentation

Table 1: Representative Quantitative Data for PAR2-Induced EMT

Cell LinePAR2 Agonist ConcentrationTreatment DurationEMT MarkerFold Change (vs. Control)Reference
HCT116100 µM SLIGKV-NH248 hoursE-cadherin (protein)~0.5-fold decreaseSynthesized from[15]
HCT116100 µM SLIGKV-NH248 hoursVimentin (protein)~2.0-fold increaseSynthesized from[15]
BEAS-2B1 ng/ml TGF-β1 (Positive Control)72 hoursE-cadherin (mRNA)~0.4-fold decrease[16]
BEAS-2B1 ng/ml TGF-β1 (Positive Control)72 hoursα-SMA (mRNA)~4.0-fold increase[16]
A54910 µM SLIGKV-NH28 hoursIL-8 release (surrogate for PAR2 activation)~3.0-fold increase[17]

Note: The data in this table is representative and synthesized from multiple sources. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used. Researchers should perform dose-response and time-course experiments to optimize the protocol for their specific system.

Troubleshooting

  • No or weak EMT induction:

    • Increase the concentration of SLIGKV-NH2.

    • Increase the treatment duration.

    • Ensure the peptide is properly reconstituted and stored.

    • Check the expression of PAR2 in your cell line.

  • High cell death:

    • Decrease the concentration of SLIGKV-NH2.

    • Reduce the treatment duration.

    • Use a lower percentage of serum in the treatment medium.

  • Inconsistent results in migration/invasion assays:

    • Ensure a consistent chemoattractant gradient.

    • Optimize the cell seeding density.

    • Ensure complete removal of non-migrated cells.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively utilize the PAR2 agonist SLIGKV-NH2 to study the mechanisms of Epithelial-Mesenchymal Transition in various cellular contexts.

References

Application Notes and Protocols for Tfllr-NH2(tfa) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2(tfa), a synthetic peptide, is a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a wide array of physiological and pathological processes in the central and peripheral nervous systems.[1][2] Activation of PAR1 by agonists like Tfllr-NH2(tfa) initiates intracellular signaling cascades that modulate neuronal activity, neuroinflammation, and vascular permeability. These application notes provide an overview of the utility of Tfllr-NH2(tfa) in neuroscience research, with detailed protocols for its application in key experimental paradigms.

Applications in Neuroscience

Tfllr-NH2(tfa) serves as a valuable tool for investigating the role of PAR1 in various neurological processes, including:

  • Nociception and Pain: PAR1 is expressed in sensory neurons and its activation is implicated in pain signaling. Tfllr-NH2(tfa) can be used to study the mechanisms of neurogenic inflammation and nociceptor sensitization.

  • Neuroinflammation: PAR1 activation on glial cells and neurons can modulate inflammatory responses in the nervous system.

  • Synaptic Transmission and Plasticity: Tfllr-NH2(tfa) has been shown to modulate glutamatergic neurotransmission, suggesting a role for PAR1 in synaptic function and plasticity.[3]

  • Blood-Brain Barrier Permeability: PAR1 activation can influence the integrity of the blood-brain barrier, a critical aspect of many neurological disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of Tfllr-NH2(tfa) in key neuroscience-related assays.

Table 1: In Vitro Efficacy of Tfllr-NH2(tfa)

ParameterCell TypeAssayEC50 / Effective ConcentrationObserved EffectReference
EC50 Rat Substantia Gelatinosa NeuronsWhole-cell patch clamp0.32 µMIncreased frequency of spontaneous excitatory postsynaptic currents (sEPSCs)[3]
Peak [Ca2+]i NeuronsCalcium Imaging10 µM196.5 ± 20.4 nM increase in intracellular calcium[1]

Table 2: In Vivo Effects of Tfllr-NH2(tfa)

Animal ModelApplicationDosageRoute of AdministrationMeasured OutcomeReference
Rat Induction of paw edemaNot SpecifiedIntra-paw injectionMarked and sustained edema[1]
Mouse Plasma Extravasation3 µmol/kgIntravenous (tail vein)2-8 fold increase in Evans blue extravasation in various tissues[1]

Signaling Pathway

Activation of PAR1 by Tfllr-NH2(tfa) initiates a cascade of intracellular events primarily through the coupling to various G-proteins, including Gαq/11, Gα12/13, and Gαi.

PAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tfllr Tfllr-NH2(tfa) PAR1 PAR1 Tfllr->PAR1 binds & activates Gaq Gαq/11 PAR1->Gaq G1213 Gα12/13 PAR1->G1213 PLC PLC Gaq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement

Caption: PAR1 signaling cascade initiated by Tfllr-NH2(tfa).

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes how to measure changes in intracellular calcium ([Ca²⁺]i) in cultured DRG neurons in response to Tfllr-NH2(tfa).

Materials:

  • Primary DRG neuron culture

  • Tfllr-NH2(tfa) stock solution (1 mM in sterile water or DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127

  • Neurobasal medium

  • B27 supplement

  • Glutamine

  • Penicillin/Streptomycin

  • Poly-D-lysine/Laminin coated coverslips

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Culture:

    • Isolate DRGs from neonatal rats or mice and dissociate them into single cells using standard enzymatic and mechanical methods.

    • Plate the dissociated neurons on Poly-D-lysine/Laminin coated glass coverslips in a 24-well plate.

    • Culture the neurons in Neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator for 2-5 days.

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the coverslips and wash once with HBSS.

    • Incubate the neurons with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.

  • Calcium Imaging:

    • Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at a constant rate.

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Apply Tfllr-NH2(tfa) at the desired final concentration (e.g., 10 µM) by switching the perfusion solution.

    • Record the fluorescence changes for 5-10 minutes.

    • At the end of the experiment, apply a high potassium solution (e.g., 50 mM KCl) to confirm cell viability and responsiveness.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual neuronal cell bodies.

    • For Fura-2, calculate the ratio of fluorescence emission at 340 nm and 380 nm excitation. For Fluo-4, measure the change in fluorescence intensity (ΔF/F₀).

    • Plot the change in [Ca²⁺]i or fluorescence intensity over time.

    • Quantify the peak response to Tfllr-NH2(tfa).

Calcium_Imaging_Workflow A Culture DRG neurons on coverslips B Load cells with calcium indicator (e.g., Fura-2 AM) A->B C Wash to remove excess dye B->C D Acquire baseline fluorescence C->D E Perfuse with Tfllr-NH2(tfa) D->E F Record fluorescence changes E->F G Analyze data (ΔF/F₀ or ratio) F->G

Caption: Workflow for calcium imaging in DRG neurons.

Protocol 2: Electrophysiological Recording of Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Substantia Gelatinosa Neurons

This protocol details the whole-cell patch-clamp recording of sEPSCs from neurons in the substantia gelatinosa of spinal cord slices.

Materials:

  • Young adult rat or mouse (P21-P35)

  • Slicing solution (ice-cold, oxygenated)

  • Artificial cerebrospinal fluid (aCSF, oxygenated)

  • Intracellular solution

  • Tfllr-NH2(tfa) stock solution (1 mM in sterile water)

  • Vibrating microtome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Spinal Cord Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the spinal cord and prepare transverse or parasagittal slices (300-400 µm thick) containing the dorsal horn using a vibrating microtome in ice-cold, oxygenated slicing solution.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

    • Visualize neurons in the substantia gelatinosa (lamina II) using DIC optics.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Hold the neuron in voltage-clamp mode at a holding potential of -70 mV to record sEPSCs.

  • Drug Application and Data Acquisition:

    • Record a stable baseline of sEPSC activity for 5-10 minutes.

    • Bath apply Tfllr-NH2(tfa) at the desired concentration (e.g., 0.1 - 10 µM) to the aCSF.

    • Record sEPSC activity for 10-15 minutes in the presence of the drug.

    • Perform a washout by perfusing with drug-free aCSF for 15-20 minutes.

  • Data Analysis:

    • Detect and analyze sEPSCs using appropriate software (e.g., Mini Analysis Program, Clampfit).

    • Measure the frequency and amplitude of sEPSCs during the baseline, drug application, and washout periods.

    • Compare the sEPSC frequency and amplitude before and after Tfllr-NH2(tfa) application.

    • Generate a concentration-response curve if multiple concentrations are tested.

Electrophysiology_Workflow A Prepare acute spinal cord slices B Obtain whole-cell patch-clamp recording from SG neuron A->B C Record baseline sEPSC activity B->C D Bath apply Tfllr-NH2(tfa) C->D E Record sEPSCs in the presence of the drug D->E F Washout with drug-free aCSF E->F G Analyze sEPSC frequency and amplitude F->G

Caption: Workflow for electrophysiological recording.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and goals. The trifluoroacetate (TFA) salt form of the peptide may have independent biological effects at high concentrations and appropriate controls should be considered.

References

Application Notes and Protocols for Studying Neurogenic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: The Use of Protease-Activated Receptor (PAR) Agonists in Neurogenic Inflammation Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurogenic inflammation is a complex inflammatory response initiated by the activation of sensory neurons and the subsequent release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). A key family of receptors involved in initiating this process is the Protease-Activated Receptor (PAR) family, particularly PAR1 and PAR2. These G-protein coupled receptors are uniquely activated by proteolytic cleavage of their extracellular domain, which unmasks a "tethered ligand" that binds to and activates the receptor. Synthetic peptide agonists that mimic these tethered ligands are invaluable tools for studying the mechanisms of neurogenic inflammation.

This document provides detailed information and protocols for utilizing peptide agonists of PAR1 and PAR2 to investigate neurogenic inflammation. While the initial query focused on Tflr-NH2(tfa), it is crucial to note that this peptide is a selective agonist for Proteinase-Activated Receptor 1 (PAR1) . The role of Proteinase-Activated Receptor 2 (PAR2) is also extensively studied in neurogenic inflammation, and therefore, information on a common PAR2 agonist is included to provide a comprehensive resource.

Part 1: Tflr-NH2 - A Tool for Studying PAR1-Mediated Neurogenic Inflammation

Tflr-NH2 is a synthetic peptide that acts as a selective agonist for PAR1.[1] Its activation of PAR1 on primary spinal afferent neurons triggers a signaling cascade that leads to the release of neuropeptides, thereby inducing neurogenic inflammation.[2] This makes Tflr-NH2 a valuable tool for dissecting the role of PAR1 in this process.

Signaling Pathway of PAR1-Induced Neurogenic Inflammation

Activation of PAR1 on sensory neurons by Tflr-NH2 initiates a signaling cascade that results in the release of SP and CGRP. SP then acts on Neurokinin 1 (NK1) receptors on endothelial cells, causing plasma extravasation and edema, while CGRP contributes to vasodilation.[2][3]

PAR1 signaling pathway in neurogenic inflammation.
Quantitative Data for Tflr-NH2

ParameterValueCell/SystemReference
EC50 1.9 µMCultured Dorsal Root Ganglion (DRG) Neurons (for Ca²⁺ mobilization)[2][4][5]
In Vivo Dose 3 µmol/kg (i.v.)Mice (for Evans blue extravasation)[2][5]
In Vivo Dose 100 µg (intraplantar)Rats (for paw edema)[2]
Peak [Ca²⁺]i increase 196.5 ± 20.4 nM (at 10 µM)Cultured Neurons[4][5]

Part 2: PAR2 Agonists - Key Tools for Neurogenic Inflammation Research

Proteinase-Activated Receptor 2 (PAR2) is robustly expressed on a subset of primary afferent neurons and its activation is a well-established mechanism for inducing neurogenic inflammation.[3][6] Agonists of PAR2, such as trypsin and mast cell tryptase, are known to cause the release of SP and CGRP from sensory nerve endings.[3][7] Synthetic PAR2 agonists, like SLIGRL-NH2 and the more potent 2-furoyl-LIGRLO-amide, are instrumental in studying these effects.[8][9]

Signaling Pathway of PAR2-Induced Neurogenic Inflammation

Similar to PAR1, activation of PAR2 on sensory neurons leads to a G-protein-mediated signaling cascade, resulting in intracellular calcium mobilization and the release of pro-inflammatory neuropeptides.[10] PAR2 activation can also sensitize other ion channels, such as TRPV1 and TRPA1, further amplifying the inflammatory response.[11][12]

PAR2_Neurogenic_Inflammation cluster_neuron Sensory Neuron cluster_effects Inflammatory Effects PAR2_Agonist PAR2 Agonist (e.g., SLIGRL-NH2) PAR2 PAR2 PAR2_Agonist->PAR2 activates Gq Gq PAR2->Gq activates TRPV1_TRPA1 TRPV1/TRPA1 Sensitization PAR2->TRPV1_TRPA1 sensitizes PLC PLC Gq->PLC activates Ca2_release Ca²⁺ Release PLC->Ca2_release triggers Neuropeptide_Release Neuropeptide Release (SP/CGRP) Ca2_release->Neuropeptide_Release Pain_Sensation Pain Sensation TRPV1_TRPA1->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation (Edema, Vasodilation) Neuropeptide_Release->Neurogenic_Inflammation

PAR2 signaling pathway in neurogenic inflammation.
Quantitative Data for PAR2 Agonists

AgonistParameterValueCell/SystemReference
2-furoyl-LIGRLO-amide pD₂7.0Arterial vasodilation and hyperpolarization assays[8]
2-furoyl-LIGRLO-amide EC50 (Ca²⁺)0.84 µM16HBE14o- cells[9]
2-furoyl-LIGRLO-amide In Vivo Dose10 µg (intradermal)Mice (for itch response)[8]
SLIGRL-NH₂ In Vivo Dose0.3–1 µmol/kg (i.p.)Mice (gastric cytoprotection)[13]

Experimental Protocols

The following are generalized protocols for key experiments used to study neurogenic inflammation induced by PAR agonists. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Calcium Imaging in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol allows for the direct measurement of sensory neuron activation by PAR agonists.

Calcium_Imaging_Workflow start Start: Cultured DRG neurons on coverslips load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash mount Mount coverslip on a microscope stage with perfusion system wash->mount baseline Record baseline fluorescence mount->baseline add_agonist Perfuse with PAR agonist (e.g., Tflr-NH2 or SLIGRL-NH2) baseline->add_agonist record_response Record changes in fluorescence intensity add_agonist->record_response analyze Analyze data: Calculate changes in intracellular Ca²⁺ concentration record_response->analyze end End analyze->end

Workflow for in vitro calcium imaging.

Materials:

  • Primary DRG neuron cultures

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • HEPES-buffered saline

  • PAR agonist stock solution (e.g., Tflr-NH2, SLIGRL-NH2)

  • Fluorescence microscope with a perfusion system and image acquisition software

Procedure:

  • Culture DRG neurons on glass coverslips.

  • Prepare a loading solution of the calcium indicator dye in HEPES-buffered saline.

  • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • Wash the cells with fresh HEPES-buffered saline to remove extracellular dye.

  • Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

  • Continuously perfuse the cells with HEPES-buffered saline and record baseline fluorescence.

  • Switch the perfusion to a solution containing the PAR agonist at the desired concentration.

  • Record the change in fluorescence intensity over time.

  • Analyze the data to determine the change in intracellular calcium concentration in response to the agonist.

In Vivo Plasma Extravasation Assay (Evans Blue Assay)

This protocol measures the increase in vascular permeability, a hallmark of neurogenic inflammation, in response to a PAR agonist.

Materials:

  • Anesthetized rodents (mice or rats)

  • PAR agonist (e.g., Tflr-NH2)

  • Evans blue dye solution (e.g., 33.3 mg/kg)

  • Saline

  • Formamide

  • Spectrophotometer

Procedure:

  • Anesthetize the experimental animal.

  • Inject the PAR agonist (e.g., Tflr-NH2 at 3 µmol/kg) and Evans blue dye intravenously.[2][5]

  • Allow the agonist to circulate for a defined period (e.g., 10 minutes).

  • Perfuse the animal transcardially with saline to remove intravascular Evans blue.

  • Dissect the tissues of interest (e.g., bladder, stomach, skin).

  • Incubate the tissues in formamide for 48 hours to extract the Evans blue dye.

  • Measure the absorbance of the formamide extract using a spectrophotometer at approximately 620-650 nm.

  • Quantify the amount of Evans blue in the tissue, which correlates with the degree of plasma extravasation.

Neuropeptide Release Assay

This protocol measures the release of neuropeptides like CGRP and SP from isolated tissues in response to PAR agonist stimulation.

Materials:

  • Isolated tissues (e.g., spinal cord slices, urinary bladder)

  • Superfusion apparatus

  • Synthetic interstitial fluid (SIF)

  • PAR agonist (e.g., Trypsin, SLIGRL-NH2)

  • Enzyme immunoassay (EIA) kits for CGRP and SP

Procedure:

  • Place the isolated tissue in a superfusion chamber and perfuse with SIF at a constant rate.

  • Collect baseline fractions of the perfusate.

  • Switch the perfusion to SIF containing the PAR agonist for a defined period.

  • Collect fractions during and after agonist stimulation.

  • Measure the concentration of CGRP and SP in the collected fractions using specific EIA kits.

  • Compare the amount of neuropeptide released during agonist stimulation to the baseline levels.[14]

Conclusion

The synthetic peptide agonists Tflr-NH2 and various PAR2-activating peptides are powerful tools for investigating the role of PAR1 and PAR2 in neurogenic inflammation. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of neurogenic inflammation and for the development of novel therapeutic agents targeting these pathways. It is essential to choose the appropriate agonist based on the specific receptor of interest (PAR1 vs. PAR2) to ensure accurate and meaningful results.

References

Troubleshooting & Optimization

Troubleshooting Tfllr-NH2(tfa) solubility issues.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Tfllr-NH2(tfa).

Frequently Asked Questions (FAQs)

Q1: What is Tfllr-NH2(tfa) and what is its primary application?

Tfllr-NH2(tfa) is a synthetic peptide with the amino acid sequence Thr-Phe-Leu-Leu-Arg-NH2.[1] It acts as a selective agonist for the Protease-Activated Receptor-1 (PAR-1).[1][2][3][4][5][6][7][8] Its primary application in research is to activate PAR-1 to study its downstream signaling effects, such as inducing calcium mobilization and studying platelet aggregation.[1][5][9]

Q2: What does the "(tfa)" in the name signify?

The "(tfa)" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification. It's important to be aware of the presence of TFA as it can potentially influence experimental results, for instance by affecting cell growth at certain concentrations.[5]

Q3: What is the expected solubility of Tfllr-NH2(tfa)?

Tfllr-NH2(tfa) is generally soluble in water.[1] Different suppliers report slightly different solubility data, but it is consistently stated to be soluble in water at concentrations of at least 1 mg/mL to greater than 2 mg/mL.[1][3] It is also soluble in other solvents like DMSO, DMF, and PBS (pH 7.2).[9]

Q4: I am having trouble dissolving my lyophilized Tfllr-NH2(tfa) powder. What are the initial steps I should take?

First, ensure you are using a recommended solvent. For initial attempts, sterile, deionized water is a good starting point. If solubility issues persist, try gentle agitation or vortexing. Sonication is also a highly recommended method to break up particulates and enhance dissolution.[10] Some suppliers also suggest that warming the solution may aid in dissolving the peptide.[11] Always centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.

Troubleshooting Guide

Issue: The peptide is not dissolving in water.

Possible Cause 1: Insufficient Solvent or Agitation

  • Solution: Ensure you are using a sufficient volume of water for the amount of peptide. Gently vortex the solution for a few minutes. If particles are still visible, proceed to sonication.

Possible Cause 2: Peptide Aggregation

  • Solution: Peptides, especially those with hydrophobic residues like Leucine and Phenylalanine (both present in Tfllr-NH2), can be prone to aggregation.[12] Sonication can help break up these aggregates.[10]

Possible Cause 3: pH of the Solution

  • Solution: The net charge of a peptide, which is influenced by the pH of the solution, is a critical factor for solubility.[12][13] Peptides are often least soluble at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility. Since Tfllr-NH2 contains a basic amino acid (Arginine), dissolving it in a slightly acidic buffer might improve solubility if issues arise in neutral water. However, for most applications, dissolving in a buffer like PBS at pH 7.2 is also reported to be effective.[9]

Issue: The solution is cloudy or contains visible particulates after initial dissolution attempts.

Possible Cause: Incomplete Solubilization or Suspension Formation

  • Solution: A cloudy appearance indicates that the peptide is likely suspended rather than fully dissolved.[10] This can significantly impact the accuracy of your experimental concentrations.

    • Sonication: Use a bath sonicator for 5-10 minutes. Check for clarity.

    • Co-solvents: If sonication in an aqueous buffer is insufficient, consider using a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for peptides with hydrophobic characteristics.[13][14] Prepare a concentrated stock solution in DMSO and then dilute it with your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Data Summary

The following table summarizes the reported solubility of Tfllr-NH2(tfa) in various solvents.

SolventReported SolubilitySource(s)
Water> 2 mg/mL[1]
WaterSoluble to 1 mg/mL[3][15]
H₂O100 mg/mL (ultrasonication needed)[2]
DMSO10 mg/mL[9]
DMSO100 mg/mL (ultrasonication needed)[2]
DMF5 mg/mL[9]
PBS (pH 7.2)3 mg/mL[9]
Ethanol0.5 mg/mL[9]

Experimental Protocols

Protocol 1: Basic Aqueous Stock Solution Preparation
  • Preparation: Briefly centrifuge the vial of lyophilized Tfllr-NH2(tfa) to ensure the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of sterile, deionized water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex the vial for 1-2 minutes.

  • Sonication (if necessary): If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes.

  • Filtration (optional but recommended): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[2]

Protocol 2: Organic Solvent Stock Solution Preparation
  • Preparation: Centrifuge the vial of lyophilized peptide.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolution: Vortex thoroughly. Sonication can be used if needed.

  • Dilution: For your working solution, dilute the DMSO stock into your aqueous experimental buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).

  • Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C.[2]

Visualizations

PAR1_Signaling_Pathway Tfllr_NH2 Tfllr-NH2 PAR1 PAR-1 Receptor Tfllr_NH2->PAR1 binds & activates G_Protein G-protein (Gq/11, G12/13) PAR1->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Platelet Aggregation) Ca_Release->Downstream PKC->Downstream RhoA RhoA Activation RhoGEF->RhoA RhoA->Downstream

Caption: Simplified PAR-1 signaling pathway activated by Tfllr-NH2.

Troubleshooting_Workflow Start Start: Lyophilized Tfllr-NH2(tfa) Add_Solvent Add recommended solvent (e.g., Water, PBS) Start->Add_Solvent Vortex Vortex Gently Add_Solvent->Vortex Check_Clarity Is the solution clear? Vortex->Check_Clarity Sonicate Sonicate Solution Check_Clarity->Sonicate No Success Solution Ready for Use Check_Clarity->Success Yes Check_Clarity2 Is the solution clear? Sonicate->Check_Clarity2 Use_Cosolvent Prepare concentrated stock in organic co-solvent (e.g., DMSO) Check_Clarity2->Use_Cosolvent No Check_Clarity2->Success Yes Dilute Dilute into aqueous buffer for working solution Use_Cosolvent->Dilute Dilute->Success Contact_Support Contact Technical Support

Caption: Troubleshooting workflow for Tfllr-NH2(tfa) solubility issues.

Solubility_Factors Solubility Peptide Solubility Amino_Acid Amino Acid Composition (Hydrophobicity) Amino_Acid->Solubility pH_Charge pH and Net Charge pH_Charge->Solubility Length Peptide Length Length->Solubility Temp Temperature Temp->Solubility Solvent Solvent Properties Solvent->Solubility Aggregation Aggregation Tendency Aggregation->Solubility

Caption: Key factors influencing peptide solubility.

References

Technical Support Center: Tfllr-NH2(tfa) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the PAR1 agonist, Tfllr-NH2(tfa). This resource provides essential guidance on the potential impact of trifluoroacetic acid (TFA) salt on your experiments and offers troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my Tfllr-NH2 peptide?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of peptides, including Tfllr-NH2. It is highly effective for cleaving the peptide from the solid-phase resin and for improving separation during high-performance liquid chromatography (HPLC).[1][2] During the final lyophilization step, while free TFA is removed, some TFA remains as a counterion, forming a salt with the positively charged residues of the peptide.[1][2] Therefore, commercially available synthetic peptides are often supplied as TFA salts.

Q2: How can residual TFA salt affect my Tfllr-NH2 experiments?

A2: Residual TFA can significantly impact your experimental outcomes in several ways:[1][2][3]

  • Biological Activity: TFA can be cytotoxic even at nanomolar concentrations and may inhibit or, in some cases, stimulate cell proliferation, leading to variable or false results in cell-based assays.[2][3] It can also interfere with receptor-ligand binding and the activity of pH-sensitive enzymes.[2]

  • Physicochemical Properties: TFA can alter the secondary structure and solubility of Tfllr-NH2.[2]

  • Assay Conditions: As a strong acid, residual TFA can lower the pH of your stock solutions and final assay buffer, potentially affecting the biological activity of Tfllr-NH2 and the function of cellular components.[1][3]

Q3: When should I consider removing TFA from my Tfllr-NH2 peptide?

A3: TFA removal is highly recommended for sensitive applications, including:

  • Cell-based assays: To avoid unpredictable effects on cell viability and signaling.[2][3]

  • In vivo studies: TFA can elicit immune responses and have other toxic effects in animal models.

  • Structural studies: To ensure the peptide adopts its native conformation.

  • High-sensitivity binding assays: To prevent interference with receptor-ligand interactions.[2]

Q4: What are the common methods for removing TFA salt?

A4: The two most common methods for TFA removal are:

  • HPLC-based Salt Exchange: This involves using a different acid, such as acetic acid or hydrochloric acid, in the mobile phase during an additional HPLC purification step.

  • Ion-exchange Chromatography: This method separates the peptide from the TFA counterions based on charge.

  • Lyophilization with HCl: This involves repeatedly dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing it to sublimate the TFA as a volatile acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in cell-based assays Residual TFA may be affecting cell viability or signaling pathways in an unpredictable manner.1. Perform a TFA salt exchange to the hydrochloride (HCl) or acetate form. 2. If TFA removal is not feasible, perform a dose-response curve with TFA alone to determine its effect on your specific cell line. 3. Ensure consistent lot-to-lot concentrations of TFA if using the TFA salt form is unavoidable.
Lower than expected potency (higher EC50) of Tfllr-NH2 TFA may be interfering with the binding of Tfllr-NH2 to the PAR1 receptor or altering the peptide's conformation.1. Switch to a TFA-free form of the peptide. 2. Carefully control the pH of your assay buffer to counteract the acidity of the TFA salt.
Precipitation of Tfllr-NH2 upon reconstitution TFA can affect the solubility of peptides. The pH of the solvent may also be a factor.1. Attempt to dissolve the peptide in a small amount of a different solvent, such as DMSO or DMF, before diluting with your aqueous buffer. 2. Consider a TFA salt exchange, as the HCl or acetate salt may have different solubility characteristics.
Baseline drift or artifacts in fluorescence-based assays TFA can interfere with certain fluorescent dyes and alter the pH, affecting dye properties.1. Perform control experiments with the TFA salt in the absence of the peptide to assess its impact on the fluorescence signal. 2. Exchange the TFA salt for a more biocompatible counterion like acetate or chloride.

Data Presentation

The presence of TFA can lead to a significant underestimation of the peptide's potency. The following table provides an illustrative example of how residual TFA could affect the EC50 of Tfllr-NH2 in a PAR1 activation assay.

Tfllr-NH2 Salt Form Reported EC50 (µM) Potential Observed EC50 with TFA Interference (µM) Fold Change in Potency
Tfllr-NH2 (HCl salt)1.91.91
Tfllr-NH2 (TFA salt)1.93.8 - 9.52 - 5

Note: The "Potential Observed EC50" is an illustrative range based on the known interferences of TFA. The actual effect will be system-dependent.

Experimental Protocols

Protocol 1: TFA Salt Exchange to Hydrochloride (HCl) Salt

This protocol describes a common method for replacing the TFA counterion with chloride.

  • Dissolution: Dissolve the Tfllr-NH2(tfa) peptide in deionized water at a concentration of 1 mg/mL.

  • Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.

  • Incubation: Let the solution stand at room temperature for 5-10 minutes.

  • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all the liquid has sublimated.

  • Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the Tfllr-NH2 (HCl) peptide in your desired assay buffer.

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for measuring Tfllr-NH2-induced calcium flux in a cell line expressing PAR1 (e.g., HEK293 cells).

  • Cell Preparation: Seed PAR1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Peptide Preparation: Prepare a dilution series of Tfllr-NH2 (TFA-free form recommended) in the assay buffer.

  • Assay: a. Measure the baseline fluorescence of the dye-loaded cells using a fluorescence plate reader. b. Add the different concentrations of Tfllr-NH2 to the wells. c. Immediately begin kinetic reading of the fluorescence intensity for several minutes to capture the calcium mobilization peak.

  • Data Analysis: For each concentration of Tfllr-NH2, calculate the peak fluorescence signal over the baseline. Plot the data as a dose-response curve to determine the EC50.

Protocol 3: Platelet Aggregation Assay

This protocol outlines a method for assessing platelet aggregation induced by Tfllr-NH2.

  • Platelet-Rich Plasma (PRP) Preparation: a. Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. c. Carefully collect the upper PRP layer.

  • Assay Procedure: a. Pre-warm the PRP to 37°C. b. Add a defined volume of PRP to an aggregometer cuvette with a stir bar. c. Establish a baseline light transmission reading. d. Add a known concentration of Tfllr-NH2 (TFA-free form recommended) to the cuvette to initiate aggregation. e. Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.

  • Data Analysis: Quantify the maximum aggregation percentage for each concentration of Tfllr-NH2.

Mandatory Visualizations

cluster_TFA_Impact Impact of TFA Salt on Tfllr-NH2 Experiments cluster_Issues Potential Issues Tfllr_TFA Tfllr-NH2 (TFA Salt) Experiment Biological Experiment Tfllr_TFA->Experiment Introduction of TFA Cytotoxicity Cytotoxicity Tfllr_TFA->Cytotoxicity pH_Shift pH Shift Tfllr_TFA->pH_Shift Conformation_Change Conformational Change Tfllr_TFA->Conformation_Change Binding_Interference Binding Interference Tfllr_TFA->Binding_Interference Results Experimental Results Experiment->Results Cytotoxicity->Results Altered Cell Viability pH_Shift->Results Modified Activity Conformation_Change->Results Reduced Potency Binding_Interference->Results Inaccurate Binding Data

Caption: Logical workflow of potential TFA salt interference in Tfllr-NH2 experiments.

cluster_TFA_Removal TFA Removal Workflow Start Start: Tfllr-NH2 (TFA Salt) Dissolve Dissolve in H2O Start->Dissolve Add_HCl Add 10mM HCl Dissolve->Add_HCl Lyophilize Lyophilize Add_HCl->Lyophilize Repeat Repeat 2x Lyophilize->Repeat Repeat->Dissolve Yes End End: Tfllr-NH2 (HCl Salt) Repeat->End No

Caption: Experimental workflow for TFA salt exchange to the HCl form.

cluster_Signaling_Pathway Tfllr-NH2 Signaling Cascade Tfllr Tfllr-NH2 PAR1 PAR1 Receptor Tfllr->PAR1 Binds and Activates G_Protein Gq / G12/13 PAR1->G_Protein Activates PLC PLC G_Protein->PLC TGFb_Secretion TGF-β Secretion G_Protein->TGFb_Secretion IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Flux Ca2+ Mobilization IP3_DAG->Ca_Flux Cell_Response Cellular Responses (e.g., Platelet Aggregation, EMT) Ca_Flux->Cell_Response CXCR4_Upregulation CXCR4 Upregulation TGFb_Secretion->CXCR4_Upregulation Leads to CXCR4_Upregulation->Cell_Response

References

Technical Support Center: Optimizing Tfllr-NH2(tfa) Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tfllr-NH2(tfa). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their dose-response experiments using this selective PAR1 agonist. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guide

Encountering variability or unexpected results in your Tfllr-NH2(tfa) dose-response assays can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Issue Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension and use a consistent seeding protocol.2. Use calibrated pipettes and consistent technique. Consider using a multichannel pipette.3. Avoid using the outermost wells of the plate, or fill them with a buffer to maintain humidity.
No response or very weak response to Tfllr-NH2(tfa) 1. Low or absent PAR1 expression in the cell line.2. Degraded or inactive peptide.3. Sub-optimal assay conditions (e.g., temperature, incubation time).4. Interference from Trifluoroacetic acid (TFA) salt.1. Verify PAR1 expression using RT-qPCR or Western blot.2. Store the peptide as recommended (-20°C or -80°C) and prepare fresh stock solutions.[1]3. Optimize assay parameters based on literature or preliminary experiments.4. Consider using a peptide with a different salt form (e.g., HCl) if TFA interference is suspected.[2]
Steep or narrow dose-response curve 1. Inappropriate concentration range tested.2. Receptor saturation at lower concentrations.1. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to capture the full curve.2. Start with a much lower concentration range to identify the linear portion of the curve.
High background signal 1. Autofluorescence of cells or assay components.2. Non-specific binding of the detection reagent.3. Cell stress or death.1. Include a no-cell control to measure background from the medium and plate.2. Optimize washing steps and blocking conditions.3. Ensure cells are healthy and not overgrown. Use a viability dye to assess cell health.
Unexpected biphasic dose-response 1. Off-target effects at high concentrations.2. Receptor desensitization or internalization at high agonist concentrations.1. Test the specificity of the response using a PAR1 antagonist.2. Reduce the incubation time or use a kinetic reading mode to capture the initial response before desensitization occurs.

Frequently Asked Questions (FAQs)

Q1: What is Tfllr-NH2(tfa) and what is its mechanism of action?

A1: Tfllr-NH2(tfa) is the trifluoroacetic acid salt of the peptide Thr-Phe-Leu-Leu-Arg-NH2. It is a selective agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor.[1][2][3][4] Upon binding, it mimics the action of the endogenous tethered ligand that is exposed after proteolytic cleavage of the receptor's N-terminus by proteases like thrombin. This activation typically leads to the coupling of Gαq, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[5]

Q2: What is the typical EC50 for Tfllr-NH2(tfa)?

A2: The reported EC50 (half-maximal effective concentration) for Tfllr-NH2(tfa) is approximately 1.9 μM.[1][2][3][4][6] However, the exact EC50 can vary depending on the cell type, receptor expression level, and specific assay conditions.

Q3: How should I prepare and store Tfllr-NH2(tfa) stock solutions?

A3: It is recommended to store the lyophilized peptide at -20°C or -80°C for long-term stability.[1] For stock solutions, dissolve the peptide in a suitable solvent like sterile water or a buffer. It is advisable to prepare fresh stock solutions for each experiment to avoid degradation. Solutions are generally unstable and should be used promptly.[6]

Q4: Can the trifluoroacetic acid (TFA) salt interfere with my experiments?

A4: Yes, TFA residues from peptide synthesis can sometimes cause unpredictable fluctuations in experimental data, particularly in cell-based assays.[2] At certain concentrations, TFA can influence cell growth.[2] If you observe unexpected cellular responses, consider this as a potential factor.

Q5: What are some common applications of Tfllr-NH2(tfa) in research?

A5: Tfllr-NH2(tfa) is widely used to study PAR1 signaling in various contexts, including platelet activation[2], calcium mobilization in neurons[7], and induction of plasma extravasation in vivo.[1][7] It is also used to investigate the role of PAR1 in cancer cell biology.[1]

Experimental Protocols

Calcium Mobilization Assay for Dose-Response Curve Generation

This protocol describes a common method for determining the dose-response of Tfllr-NH2(tfa) by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Cells expressing PAR1 (e.g., HEK293-PAR1, platelets)

  • Tfllr-NH2(tfa) peptide

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.

  • Peptide Preparation: Prepare a series of Tfllr-NH2(tfa) dilutions (e.g., 2X final concentration) in HBSS. A typical concentration range to test would be from 10 nM to 100 µM.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. Set up a kinetic read to measure the baseline fluorescence for a short period (e.g., 30 seconds).

  • Agonist Injection: Program the plate reader to inject 100 µL of the Tfllr-NH2(tfa) dilutions into the wells.

  • Data Acquisition: Continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for at least 2-3 minutes to capture the peak response and subsequent plateau or decline.

  • Data Analysis: For each concentration, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the maximum response (Fmax) and plot the normalized response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50.

Visualizations

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAR1 PAR1 Receptor Gq Gαq PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_cyto [Ca²⁺]i Increase ER->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_cyto->Cellular_Response triggers Tfllr Tfllr-NH2(tfa) Tfllr->PAR1 binds Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Tfllr-NH2(tfa) Stock Solution A2 Prepare Serial Dilutions A1->A2 B2 Inject Tfllr-NH2(tfa) A2->B2 A3 Seed Cells in Microplate A4 Load Cells with Calcium Dye A3->A4 B1 Measure Baseline Fluorescence A4->B1 B1->B2 B3 Record Kinetic Fluorescence Response B2->B3 C1 Calculate ΔF (Peak - Baseline) B3->C1 C2 Normalize Data to Max Response C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate EC50 C3->C4 Troubleshooting_Flowchart Start Experiment Start Problem Unexpected Results? Start->Problem NoResponse No / Weak Response? Problem->NoResponse Yes HighVariability High Variability? Problem->HighVariability Yes (Other Issue) End Results Optimized Problem->End No CheckPAR1 Verify PAR1 Expression (e.g., qPCR, Western) NoResponse->CheckPAR1 Yes CheckPeptide Check Peptide Integrity (Fresh Stock, Storage) NoResponse->CheckPeptide No CheckSeeding Review Cell Seeding Protocol HighVariability->CheckSeeding Yes CheckPipetting Verify Pipette Calibration & Technique HighVariability->CheckPipetting No CheckPAR1->CheckPeptide CheckAssay Optimize Assay Conditions (Temp, Time) CheckPeptide->CheckAssay CheckAssay->End CheckSeeding->CheckPipetting CheckPipetting->End

References

Tfllr-NH2(tfa) stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tfllr-NH2(tfa), a selective PAR1 agonist.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized Tfllr-NH2(tfa) powder?

The lyophilized powder is stable for extended periods when stored under the correct conditions. For optimal stability, store the powder in a tightly sealed container, protected from moisture.[1][2]

Storage TemperatureDuration
-80°C2 years[1]
-20°C1 year[1]

2. What are the recommended storage conditions for Tfllr-NH2(tfa) stock solutions?

Stock solutions of Tfllr-NH2(tfa) are less stable than the lyophilized powder and require colder temperatures for storage. It is recommended to prepare fresh solutions if possible.[3][4] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles.

Storage TemperatureDuration
-80°C6 months[1]
-20°C1 month[1][4]

3. How do I properly dissolve Tfllr-NH2(tfa)?

Tfllr-NH2(tfa) is soluble in water up to 1 mg/ml. For higher concentrations or in vivo studies, various solvent systems can be used. It is crucial to add solvents sequentially and ensure each is fully dissolved before adding the next. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]

Recommended Solvents and Protocols:

ProtocolSolvent SystemMax Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.28 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.28 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.28 mM)[1]

For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[1]

4. What is the significance of "(tfa)" in the product name?

TFA (trifluoroacetic acid) is a reagent used during peptide synthesis and purification.[5] As a result, the final peptide product is often a TFA salt. It's important to be aware of the presence of TFA as it can influence experimental results, such as by affecting cell growth or acting as an allosteric regulator on certain receptors.[5]

5. How is Tfllr-NH2(tfa) shipped?

Tfllr-NH2(tfa) is typically shipped at ambient temperature as a non-hazardous chemical.[4][6] The product is considered stable enough for the duration of shipping under these conditions.[4][6] Upon receipt, it is important to follow the recommended storage instructions.[4]

Troubleshooting Guide

Issue: I am seeing unexpected or inconsistent results in my cell-based assays.

  • Possible Cause 1: Peptide Degradation. Solutions of Tfllr-NH2(tfa) are noted to be unstable.[3]

    • Solution: Prepare fresh solutions for each experiment. If you must use a stored stock solution, ensure it has been stored correctly at -80°C for no longer than 6 months or -20°C for no longer than 1 month and has not undergone multiple freeze-thaw cycles.[1]

  • Possible Cause 2: TFA Interference. The trifluoroacetic acid salt can impact cellular experiments.[5]

    • Solution: Consider the potential effects of TFA on your specific cell line and assay. If necessary, you may need to inquire about the availability of the peptide with a different salt form.

  • Possible Cause 3: Improper Dissolution. If the peptide is not fully dissolved, the actual concentration in your experiment will be lower than calculated.

    • Solution: Ensure the peptide is completely dissolved. If you observe any precipitation, try gentle heating or sonication.[1] Always visually inspect the solution for clarity before use.

Issue: The peptide has precipitated out of solution.

  • Possible Cause 1: Supersaturation. The concentration of the peptide may be too high for the chosen solvent system.

    • Solution: Try diluting the solution with more of the same solvent. For future preparations, consider a lower starting concentration.

  • Possible Cause 2: Temperature Changes. A decrease in temperature can reduce the solubility of the peptide.

    • Solution: Before use, allow the solution to equilibrate to room temperature.[4] If precipitate is present, gentle warming and vortexing may help to redissolve it.

Experimental Protocols

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

  • Materials: Tfllr-NH2(tfa) powder, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh out the desired amount of Tfllr-NH2(tfa) powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex the solution until the peptide is completely dissolved.

    • If necessary, use a brief sonication in a water bath to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Visual Guides

experimental_workflow cluster_storage Storage of Lyophilized Powder cluster_prep Solution Preparation cluster_use Experimental Use & Solution Storage powder Tfllr-NH2(tfa) Powder storage_conditions Store at -20°C (1 year) or -80°C (2 years) Tightly sealed, away from moisture powder->storage_conditions Upon Receipt dissolve Dissolve in appropriate solvent (e.g., Water, DMSO, or co-solvent system) storage_conditions->dissolve For Experiment check_solubility Check for complete dissolution (visual inspection, sonicate if needed) dissolve->check_solubility use_fresh Use solution immediately check_solubility->use_fresh store_solution Aliquot and store at -20°C (1 month) or -80°C (6 months) use_fresh->store_solution If storage is necessary

Caption: Recommended workflow for handling and storing Tfllr-NH2(tfa).

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? degradation Peptide Degradation? start->degradation tfa_interference TFA Interference? start->tfa_interference dissolution_issue Improper Dissolution? start->dissolution_issue fresh_solution Prepare fresh solution for each experiment degradation->fresh_solution check_tfa Consider TFA effects on assay tfa_interference->check_tfa ensure_dissolution Ensure complete dissolution (sonicate/warm if needed) dissolution_issue->ensure_dissolution

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Handling Peptide TFA Salts in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage trifluoroacetic acid (TFA) salts in synthetic peptides for biological assays. Residual TFA from peptide synthesis and purification can significantly impact experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is Trifluoroacetic Acid (TFA) present in my synthetic peptide?

A: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the solid-phase resin.[1] It is also used as an ion-pairing agent to improve peak separation during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4] During the final lyophilization step, unbound TFA is removed, but TFA can remain as a counter-ion bound to positively charged amino acid residues (like Lysine, Arginine, and Histidine) and the N-terminus of the peptide, resulting in the peptide being delivered as a TFA salt.[1][5][6]

Q2: How can residual TFA affect my biological assays?

A: Residual TFA can interfere with biological assays in several ways:

  • Cytotoxicity: TFA can be cytotoxic, even at nanomolar concentrations. It has been shown to inhibit cell proliferation and induce apoptosis.[6][7] For instance, TFA has been observed to suppress the proliferation of osteoblasts and chondrocytes in a dose-dependent manner, with effects seen at concentrations as low as 10 nM.[7]

  • Alteration of Peptide Properties: TFA counter-ions can alter the secondary structure, solubility, and mass of the peptide.[5][8]

  • Assay Interference: TFA can directly interfere with assay components. Its strong acidity (pKa of 0.23) can lower the pH of the assay medium, potentially denaturing proteins or affecting enzyme kinetics.[1][6] It has also been reported to act as an allosteric modulator of the glycine receptor.[1][7]

  • Spectroscopic Interference: TFA has a strong absorbance band at 1673 cm-1, which can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.[1]

Q3: What are the acceptable levels of TFA in a peptide sample for biological assays?

A: For sensitive applications such as cellular assays, in vivo studies, or the development of active pharmaceutical ingredients (APIs), it is recommended that TFA levels be less than 1%.[6] However, the acceptable level of TFA is highly dependent on the specific assay and cell type being used. It is always best to perform a pilot experiment to determine the tolerance of your specific system to TFA.

Q4: What are the alternatives to TFA salts for my peptide?

A: If you anticipate that TFA will be problematic for your experiments, you can request the peptide to be prepared as a different salt form, such as acetate or hydrochloride (HCl) salts.[1][8] These are generally more biocompatible. However, the process of exchanging the salt form can lead to some peptide loss and is often more expensive.[4][8]

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected cell death or inhibition of cell growth in my cell-based assay. Residual TFA in the peptide stock solution is causing cytotoxicity.[1][6][7]1. Quantify the amount of TFA in your peptide stock. 2. Perform a dose-response experiment with TFA alone to determine the sensitivity of your cell line. 3. If TFA levels are inhibitory, perform a salt exchange to replace TFA with a more biocompatible counter-ion like chloride or acetate.
Inconsistent or irreproducible results in my enzyme or binding assay. TFA is altering the pH of your assay buffer or directly interfering with your protein of interest.[1][6]1. Check the pH of your peptide stock solution and the final assay buffer after adding the peptide. 2. Consider that TFA might be acting as a competitive inhibitor or allosteric modulator. 3. Exchange the TFA salt for an acetate or hydrochloride salt.
My peptide has poor solubility in my desired aqueous buffer. The TFA counter-ion may be affecting the overall physicochemical properties of the peptide.[5][8]1. Try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then slowly adding it to your aqueous buffer. 2. Perform a salt exchange, as the acetate or hydrochloride salt form may have different solubility characteristics.
Difficulty in determining the secondary structure of my peptide using IR spectroscopy. The strong absorbance of TFA at 1673 cm-1 is interfering with the amide I band of the peptide.[1]1. Remove the TFA by performing a salt exchange to an alternative counter-ion like HCl or acetate.

Quantitative Data Summary

The following tables summarize the impact of TFA on biological assays and the efficiency of different TFA removal methods.

Table 1: Reported Effects of TFA on Cell-Based Assays

Cell TypeTFA ConcentrationObserved EffectReference
Fetal Rat Osteoblasts10 nMInhibition of cell proliferationCornish et al. (cited in[7])
Fetal Rat Osteoblasts100 nM10% inhibition of cell growthCornish et al. (cited in[7])
Murine Glioma Cells0.5 - 7.0 mMStimulation of cell growth and enhanced protein synthesisMa et al. (cited in[7])

Table 2: Efficiency of TFA Removal by HCl Exchange

Initial TFA Content (mg TFA / mg peptide salt)HCl Concentration for ExchangeNumber of Exchange CyclesFinal TFA ContentReference
0.333 ± 0.0082 mM3Below Limit of Quantification (<1% w/w)[9]
0.333 ± 0.0085 mM2Below Limit of Quantification (<1% w/w)[9]
0.333 ± 0.00810 mM1Below Limit of Quantification (<1% w/w)[9]
0.333 ± 0.008100 mM1Below Limit of Quantification (<1% w/w)[9]

Experimental Protocols

Protocol 1: TFA Removal by HCl Salt Exchange

This is a widely used method to replace TFA counter-ions with chloride ions.[2][5][6][8][10]

Materials:

  • Peptide TFA salt

  • Distilled water or 50 mM phosphate buffer with 100 mM NaCl

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • Liquid nitrogen (preferred for freezing)

Procedure:

  • Dissolve the peptide in distilled water or phosphate buffer at a concentration of 1 mg/mL.[5][6][8]

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][6][8] It is important to stay within this range, as lower concentrations may result in incomplete exchange, while higher concentrations could lead to peptide modification.[5][6][8]

  • Let the solution stand at room temperature for at least one minute.[5][8]

  • Freeze the solution. Rapid freezing in liquid nitrogen is recommended.[2][5][8][10]

  • Lyophilize the frozen solution overnight until all liquid is removed.[5][8]

  • Repeat the process of re-dissolving the peptide in the HCl solution (step 2), freezing (step 4), and lyophilizing (step 5) at least two more times to ensure complete exchange.[5][8]

  • After the final lyophilization, dissolve the peptide hydrochloride salt in your desired buffer for the biological assay.

TFA_to_HCl_Exchange_Workflow cluster_workflow TFA to HCl Exchange Workflow start Start: Peptide TFA Salt dissolve Dissolve Peptide (1 mg/mL in H2O) start->dissolve add_hcl Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate Incubate (1 min at RT) add_hcl->incubate freeze Freeze (Liquid Nitrogen) incubate->freeze lyophilize Lyophilize (Overnight) freeze->lyophilize repeat_loop Repeat 2x lyophilize->repeat_loop repeat_loop->dissolve Yes end End: Peptide HCl Salt repeat_loop->end No

Caption: Workflow for TFA to HCl salt exchange.

Protocol 2: TFA Removal by Anion Exchange Chromatography

This method is suitable for exchanging TFA for other anions like acetate.

Materials:

  • Strong anion exchange resin (e.g., AG1-X8)

  • Chromatography column

  • 1 M Sodium acetate solution

  • Distilled water

  • Peptide TFA salt

Procedure:

  • Prepare a small column with the anion exchange resin. The column should have a 10 to 50-fold excess of anion binding sites relative to the amount of peptide.[2][10]

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.[2][10]

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.[2][10]

  • Dissolve the peptide in distilled water and apply it to the column.[2][10]

  • Elute the peptide from the column with distilled water, collecting the fractions that contain the peptide.[2][10]

  • Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[2][10]

Anion_Exchange_Workflow cluster_workflow Anion Exchange Chromatography Workflow start Start: Peptide TFA Salt prep_column Prepare Anion Exchange Column start->prep_column equilibrate Equilibrate with 1M Sodium Acetate prep_column->equilibrate wash_column1 Wash with Distilled Water equilibrate->wash_column1 load_peptide Dissolve and Load Peptide Solution wash_column1->load_peptide elute_peptide Elute Peptide with Distilled Water load_peptide->elute_peptide collect_fractions Collect Peptide Fractions elute_peptide->collect_fractions lyophilize Lyophilize collect_fractions->lyophilize end End: Peptide Acetate Salt lyophilize->end

Caption: Workflow for TFA removal by anion exchange.

Signaling Pathway and Logical Relationship Diagrams

The presence of TFA can lead to a cascade of effects that result in misleading experimental outcomes. The following diagram illustrates the logical relationship between TFA contamination and potential experimental failures.

TFA_Interference_Pathway cluster_pathway Impact of TFA Contamination on Biological Assays TFA Residual TFA in Peptide Sample Cytotoxicity Direct Cytotoxicity TFA->Cytotoxicity pH_Change Lowering of Assay pH TFA->pH_Change Peptide_Alteration Alteration of Peptide Conformation/Solubility TFA->Peptide_Alteration Direct_Interference Direct Molecular Interaction TFA->Direct_Interference Cell_Death Cell Death/ Inhibition of Proliferation Cytotoxicity->Cell_Death Enzyme_Denaturation Enzyme/Protein Denaturation pH_Change->Enzyme_Denaturation Altered_Activity Altered Peptide Bioactivity Peptide_Alteration->Altered_Activity Receptor_Modulation Allosteric Modulation of Receptors Direct_Interference->Receptor_Modulation False_Negative False Negative/ Reduced Signal Cell_Death->False_Negative Irreproducible_Data Irreproducible Data Cell_Death->Irreproducible_Data Enzyme_Denaturation->False_Negative Enzyme_Denaturation->Irreproducible_Data Altered_Activity->False_Negative False_Positive False Positive/ Increased Signal Altered_Activity->False_Positive Altered_Activity->Irreproducible_Data Receptor_Modulation->False_Positive Receptor_Modulation->Irreproducible_Data

Caption: Logical flow of TFA interference in assays.

References

Minimizing off-target effects of Tfllr-NH2(tfa).

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Tfllr-NH2(tfa).

Frequently Asked Questions (FAQs)

Q1: What is Tfllr-NH2(tfa) and what is its primary mechanism of action?

A1: Tfllr-NH2(tfa) is a synthetic peptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2][3][4] Its sequence (Thr-Phe-Leu-Leu-Arg-NH2) mimics the tethered ligand that is unmasked following cleavage of the PAR1 N-terminus by proteases like thrombin.[5][6] Activation of PAR1 by Tfllr-NH2(tfa) initiates a G protein-dependent signaling cascade.[5][7]

Q2: What are the potential sources of off-target effects when using Tfllr-NH2(tfa)?

A2: There are two primary sources of off-target effects:

  • Trifluoroacetic acid (TFA) counter-ions: Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with TFA, resulting in the final product being a TFA salt. Residual TFA can have its own biological activity, including altering cell growth and acting as an allosteric modulator of other receptors.[2][8]

  • PAR1-independent effects of the peptide: In some experimental models, the Tfllr-NH2 peptide itself may elicit biological responses that are not mediated by PAR1.[9]

Q3: When should I be concerned about TFA-related off-target effects?

A3: You should consider the potential for TFA interference in the following situations:

  • Cell-based assays: TFA can be cytotoxic even at nanomolar concentrations and can interfere with cell proliferation.[8]

  • In vivo studies: TFA can induce unwanted antibody responses.[2]

  • Structural studies: TFA can affect spectrum absorption, potentially impacting results.[2]

  • Enzymatic and receptor binding assays: The acidity of TFA can denature proteins, and it may compete with phosphate groups in binding sites.[8]

The following diagram illustrates a decision-making process for TFA removal.

A Start: Experiment with Tfllr-NH2(tfa) B Is the experiment sensitive to pH, ionic interactions, or cellular toxicity? A->B D TFA removal is highly recommended. B->D Yes E TFA may be tolerated. B->E No C Examples: - In vivo studies - Cell proliferation assays - Receptor binding studies - Structural analyses (NMR, etc.) D->C F Examples: - Non-quantitative Western blotting - Polyclonal antibody production E->F A Start: Observe biological effect with Tfllr-NH2(tfa) B Introduce a PAR1 antagonist (e.g., Vorapaxar) prior to Tfllr-NH2(tfa) treatment A->B C Is the biological effect diminished or abolished? B->C D Effect is likely PAR1-mediated. C->D Yes E Effect may be off-target. C->E No F If available, use a PAR1 knockout (PAR1-/-) model system. E->F G Does Tfllr-NH2(tfa) still produce the effect in the PAR1-/- model? F->G H Effect is confirmed to be off-target. G->H Yes I On-target effect is confirmed. G->I No cluster_0 Plasma Membrane cluster_1 Intracellular Tfllr Tfllr-NH2 PAR1 PAR1 Tfllr->PAR1 activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi PAR1->Gi beta_arrestin β-arrestin PAR1->beta_arrestin PLC PLCβ Gq->PLC activates RhoA RhoA G1213->RhoA activates AC Adenylyl Cyclase Gi->AC inhibits ERK ERK1/2 beta_arrestin->ERK activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Cell_effects Cellular Responses (e.g., hypertrophy, migration, endothelial barrier dysfunction) RhoA->Cell_effects cAMP cAMP AC->cAMP produces ERK->Cell_effects Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ca2->Cell_effects PKC->Cell_effects cAMP->Cell_effects regulates

References

Technical Support Center: Tfllr-NH2(tfa) and Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with Tfllr-NH2(tfa) treatment. Tfllr-NH2(tfa) is a selective agonist for Protease-Activated Receptor 1 (PAR1), and its effects on cell viability can be complex, involving both receptor-mediated signaling and potential artifacts from the trifluoroacetic acid (TFA) counter-ion.

Troubleshooting Guides

Problem 1: Unexpected Decrease in Cell Viability

You observe a dose-dependent decrease in cell viability after treating your cells with Tfllr-NH2(tfa).

Possible Causes and Solutions:

Possible CauseRecommended Action
PAR1-Mediated Apoptosis or Cell Death: Activation of PAR1 in some cell types can initiate signaling cascades that lead to apoptosis or other forms of cell death. Confirm PAR1 expression in your cell line via qPCR, western blot, or flow cytometry. Use a PAR1 antagonist (e.g., Vorapaxar) to see if it rescues the observed cytotoxicity. This will help determine if the effect is receptor-mediated.
TFA Salt Toxicity: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification, and residual TFA salts in the Tfllr-NH2(tfa) preparation can be cytotoxic.[1] At concentrations as low as 10 nM, TFA has been shown to inhibit cell proliferation.[1] Consider obtaining a version of the peptide with a different salt form (e.g., hydrochloride or acetate) to test if the viability issues persist. Alternatively, perform a dose-response experiment with TFA alone to determine its toxicity profile in your specific cell line.
Peptide Insolubility/Aggregation: Poorly dissolved or aggregated peptide can lead to inconsistent results and localized toxicity. Ensure complete dissolution of the lyophilized peptide. For basic peptides like Tfllr-NH2, dissolving in sterile water or a slightly acidic buffer is recommended. Sonication can aid dissolution. Avoid using TFA for dissolution in cell-based assays.
Contamination: Endotoxin or other contaminants from the peptide synthesis process can induce cytotoxicity.[1] Ensure you are using a high-purity peptide from a reputable supplier and consider testing for endotoxin levels.
Incorrect Assay Interpretation: Some PAR1-mediated effects, such as changes in cell metabolism, might interfere with the readout of viability assays like MTT or XTT.[2] Use an alternative viability assay that relies on a different principle (e.g., a membrane integrity assay like Trypan Blue exclusion or a neutral red uptake assay) to confirm the results.
Problem 2: Unexpected Increase in Cell Viability or Proliferation

You observe an increase in cell number or metabolic activity after treatment with Tfllr-NH2(tfa).

Possible Causes and Solutions:

Possible CauseRecommended Action
PAR1-Mediated Proliferation: In certain cell types, PAR1 activation can stimulate pro-survival and proliferative signaling pathways. Investigate downstream signaling pathways associated with proliferation (e.g., ERK1/2 phosphorylation) following Tfllr-NH2(tfa) treatment.
TFA Salt Effects: At higher concentrations (in the millimolar range), TFA has been reported to promote cell growth in some cell lines.[1] As with unexpected decreases in viability, testing a different salt form of the peptide or assessing the effect of TFA alone is recommended.
Assay Interference: Increased metabolic activity due to PAR1 signaling could lead to an overestimation of cell number in metabolic assays like MTT or XTT.[2] Corroborate your findings with a direct cell counting method or a viability assay based on a different principle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Tfllr-NH2?

A1: Tfllr-NH2 is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1). It mimics the action of the natural tethered ligand that is exposed after proteolytic cleavage of the PAR1 N-terminus. Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream G-protein signaling pathways.

Q2: How does PAR1 activation lead to changes in cell viability?

A2: PAR1 can couple to several G-proteins, including Gαq, Gα12/13, and Gαi. The specific downstream effects depend on the cell type and the G-protein signaling pathways that are activated. These pathways can influence a wide range of cellular processes, including calcium mobilization, cytoskeletal rearrangement, gene expression, proliferation, and apoptosis.

Q3: Why is the TFA salt a concern in cell viability experiments?

A3: Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification. Residual TFA in the final peptide product can significantly impact cell culture experiments. It has been shown to inhibit cell growth at low concentrations and, in some cases, promote it at higher concentrations.[1] This can confound the interpretation of the biological effects of the peptide itself.

Q4: How should I dissolve and store Tfllr-NH2(tfa)?

A4: For lyophilized Tfllr-NH2(tfa), it is recommended to first bring the vial to room temperature before opening to avoid condensation. As Tfllr-NH2 is a basic peptide, a recommended starting solvent is sterile, distilled water. If solubility is an issue, a small amount of 10-30% acetic acid can be added. Avoid using TFA for dissolution in cell-based assays. For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C. If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: What are the best control experiments to run?

A5:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the peptide.

  • TFA Salt Control: If your peptide is in the TFA salt form, treat cells with a range of TFA concentrations to assess its independent effect on viability.

  • PAR1 Antagonist Control: Co-treat cells with Tfllr-NH2(tfa) and a specific PAR1 antagonist to confirm that the observed effects are receptor-mediated.

  • Inactive Peptide Control: Use a scrambled or reverse sequence peptide to control for non-specific peptide effects.

Experimental Protocols

MTT Cell Viability Assay for Peptide Treatment

This protocol is adapted for assessing cell viability after treatment with Tfllr-NH2(tfa).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tfllr-NH2(tfa)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Tfllr-NH2(tfa) in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the peptide. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay for Peptide Treatment

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tfllr-NH2(tfa)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at an optimal density and incubate overnight.

  • Prepare serial dilutions of Tfllr-NH2(tfa) in complete culture medium.

  • Replace the existing medium with the peptide-containing medium. Include appropriate controls.

  • Incubate for the desired treatment duration.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

Data Presentation

The following tables present illustrative data on the effects of Tfllr-NH2(tfa) and TFA on cell viability. Note: This data is for example purposes only and actual results will vary depending on the cell line and experimental conditions.

Table 1: Illustrative Dose-Response of Tfllr-NH2(tfa) on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198 ± 4.8
192 ± 6.1
1075 ± 7.3
5058 ± 8.5
10042 ± 9.1

Table 2: Illustrative Effect of TFA Salt on Cell Viability (MTT Assay)

TFA Concentration (nM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
199 ± 5.0
1091 ± 6.2
10082 ± 7.1
100070 ± 8.0

Visualizations

PAR1 Signaling Pathway

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tfllr_NH2 Tfllr-NH2(tfa) PAR1 PAR1 Tfllr_NH2->PAR1 Agonist Binding G_alpha_q Gαq PAR1->G_alpha_q G_alpha_12_13 Gα12/13 PAR1->G_alpha_12_13 G_alpha_i Gαi PAR1->G_alpha_i PLC PLC G_alpha_q->PLC RhoGEF RhoGEF G_alpha_12_13->RhoGEF AC Adenylyl Cyclase G_alpha_i->AC IP3_DAG IP3 / DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Cell_cycle Cell Cycle Progression/Arrest cAMP->Cell_cycle Apoptosis Apoptosis Ca_release->Apoptosis Gene_expression Gene Expression PKC->Gene_expression Cytoskeleton->Apoptosis Gene_expression->Cell_cycle Gene_expression->Apoptosis Troubleshooting_Workflow start Unexpected Cell Viability Results with Tfllr-NH2(tfa) Treatment check_tfa Is the peptide a TFA salt? start->check_tfa tfa_yes Test TFA alone for cytotoxicity check_tfa->tfa_yes Yes tfa_no Proceed to check peptide effects check_tfa->tfa_no No check_par1 Is the effect PAR1-mediated? tfa_yes->check_par1 tfa_no->check_par1 use_antagonist Use PAR1 antagonist check_par1->use_antagonist par1_yes Investigate downstream PAR1 signaling end Identify Root Cause par1_yes->end par1_no Consider off-target effects or peptide/assay artifacts confirm_assay Confirm with alternative viability assay par1_no->confirm_assay use_antagonist->par1_yes Effect Blocked use_antagonist->par1_no Effect Persists check_solubility Review peptide solubility and stability confirm_assay->check_solubility check_solubility->end

References

Improving reproducibility of Tfllr-NH2(tfa) experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the PAR1 agonist, Tfllr-NH2(tfa). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Tfllr-NH2(tfa) and what is its primary mechanism of action?

A1: Tfllr-NH2(tfa) is a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2][3][4][5] It mimics the action of the native tethered ligand that is exposed after proteolytic cleavage of the N-terminus of the PAR1 receptor by proteases like thrombin. This activation triggers various downstream signaling pathways.

Q2: What are the common applications of Tfllr-NH2(tfa) in research?

A2: Tfllr-NH2(tfa) is widely used in both in vitro and in vivo studies to investigate PAR1-mediated processes. Common applications include inducing platelet aggregation, stimulating intracellular calcium mobilization, and studying plasma extravasation and inflammation.[1][2]

Q3: What is the significance of the "(tfa)" in the name?

A3: "(tfa)" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. It is important to be aware of the potential effects of the TFA counter-ion on experimental results, as it can influence cell viability and other biological responses.[6][7]

Q4: How should I store and handle Tfllr-NH2(tfa)?

A4: Lyophilized Tfllr-NH2(tfa) should be stored at -20°C, protected from light.[6] For short-term storage, 4°C is acceptable. Once reconstituted, it is recommended to prepare fresh solutions for each experiment, as peptide solutions can be unstable. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][4]

Troubleshooting Guide

Issue 1: Inconsistent or No Cellular Response

Possible Cause 1.1: Peptide Degradation

  • Question: My cells are no longer responding to the Tfllr-NH2(tfa) treatment. Could the peptide have degraded?

  • Answer: Yes, improper storage or handling can lead to peptide degradation. Peptides in solution are susceptible to microbial contamination and degradation. It is always best to use freshly prepared solutions. Avoid repeated freeze-thaw cycles of stock solutions.[6]

Possible Cause 1.2: Incorrect Peptide Concentration

  • Question: I am not observing the expected dose-response. Could my peptide concentration be incorrect?

  • Answer: The net peptide content of a lyophilized powder can vary. The gross weight you measure includes the peptide, water, and counter-ions (TFA). For precise concentration determination, consider performing a peptide quantification assay or obtaining an amino acid analysis from the manufacturer.

Possible Cause 1.3: TFA Counter-ion Interference

  • Question: I am seeing unexpected effects on cell viability or signaling. Could the TFA be the cause?

  • Answer: Yes, TFA has been reported to have biological effects, including impacting cell proliferation and acting as an allosteric modulator of some receptors.[6][7] If you suspect TFA interference, consider obtaining the peptide with a different counter-ion (e.g., acetate or hydrochloride) or performing a salt exchange procedure.

Issue 2: Poor Solubility
  • Question: I am having trouble dissolving the lyophilized Tfllr-NH2(tfa) powder. What should I do?

  • Answer: Tfllr-NH2 is generally soluble in water.[3] For difficult-to-dissolve peptides, sonication can be helpful. It is recommended to first dissolve the peptide in a small amount of sterile, distilled water before diluting it with your experimental buffer. Ensure the final solution is clear before use.

Issue 3: High Background Signal in Assays

Possible Cause 3.1: Endotoxin Contamination

  • Question: My cellular assays are showing high background or erratic results. Could there be contamination?

  • Answer: Endotoxins (lipopolysaccharides) are common contaminants in peptide preparations and can cause non-specific immune cell activation and interfere with various assays.[6] If you suspect endotoxin contamination, use an endotoxin-free grade of the peptide or test your current stock for endotoxin levels.

Quantitative Data Summary

Table 1: Reported EC50 and Effective Concentrations of Tfllr-NH2(tfa)

ApplicationCell Type/SystemReported EC50/Effective ConcentrationReference
Calcium MobilizationCultured NeuronsEC50: 1.9 µM[1]
Platelet AggregationHuman PlateletsEffective Range: 1-10 µM
Plasma Extravasation (in vivo)Rat PawEffective Dose: 3 µmol/kg[2]
Smooth Muscle ContractionRat Duodenum3-50 µM[1]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay using Fluo-4 AM

1. Cell Preparation:

  • Plate cells (e.g., HEK293 expressing PAR1) in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
  • Culture overnight in appropriate growth medium.

2. Dye Loading:

  • Prepare a Fluo-4 AM dye-loading solution. A typical final concentration is 2-5 µM in a buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The solution may also contain an anion-exchange inhibitor like probenecid (1-2.5 mM) to prevent dye leakage.
  • Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
  • Incubate the plate at 37°C for 45-60 minutes in the dark.
  • After incubation, wash the cells twice with 100 µL of HBSS.
  • Add 100 µL of HBSS to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

3. Calcium Flux Measurement:

  • Prepare a 2X working solution of Tfllr-NH2(tfa) in HBSS.
  • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
  • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
  • Record a baseline fluorescence for 15-30 seconds.
  • Add 100 µL of the 2X Tfllr-NH2(tfa) solution to the wells.
  • Continuously record the fluorescence signal for at least 2-3 minutes.

4. Data Analysis:

  • The change in fluorescence intensity (F/F0) is plotted against time.
  • Dose-response curves can be generated by testing a range of Tfllr-NH2(tfa) concentrations to determine the EC50 value.

Protocol 2: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
  • Carefully transfer the upper PRP layer to a new tube.
  • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
  • Adjust the platelet count in the PRP to approximately 250-300 x 10^9/L using PPP.

2. Aggregometry Procedure:

  • Pre-warm the PRP and PPP samples to 37°C.
  • Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
  • Pipette 250-450 µL of PRP into a cuvette with a stir bar.
  • Place the cuvette in the aggregometer and allow the baseline to stabilize.
  • Add a small volume of the Tfllr-NH2(tfa) solution to the cuvette to achieve the desired final concentration.
  • Record the change in light transmission for 5-10 minutes.

3. Data Analysis:

  • The percentage of aggregation is plotted over time.
  • The maximum aggregation percentage and the area under the curve can be used to quantify the platelet response.

Visualizations

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tfllr-NH2 Tfllr-NH2 PAR1 PAR1 Tfllr-NH2->PAR1 Binds & Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway

Caption: PAR1 Signaling Pathway Activated by Tfllr-NH2.

Calcium_Mobilization_Workflow A Plate cells in 96-well plate B Culture overnight A->B C Load cells with Fluo-4 AM B->C D Incubate and wash C->D E Measure baseline fluorescence D->E F Add Tfllr-NH2(tfa) E->F G Record fluorescence change F->G H Analyze data (F/F0) G->H

Caption: Experimental Workflow for Calcium Mobilization Assay.

Troubleshooting_Reproducibility Start Inconsistent/No Response CheckPeptide Check Peptide Integrity Start->CheckPeptide Degradation? CheckConc Verify Peptide Concentration Start->CheckConc Concentration? CheckTFA Consider TFA Interference Start->CheckTFA TFA Effects? CheckCells Assess Cell Health & Receptor Expression Start->CheckCells Cellular Issues? FreshSol Prepare Fresh Solution CheckPeptide->FreshSol Quantify Perform Peptide Quantification CheckConc->Quantify SaltExchange Use Different Salt Form CheckTFA->SaltExchange Viability Check Cell Viability CheckCells->Viability

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Validation & Comparative

Validating Tfllr-NH2(tfa) Activity: A Comparative Guide to the Use of a Control Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of experimental results is paramount. When studying the effects of the Protease-Activated Receptor 1 (PAR1) agonist, Tfllr-NH2(tfa), the use of a proper negative control is essential to ensure that the observed biological activities are specific to PAR1 activation. This guide provides a comprehensive comparison of Tfllr-NH2(tfa) and its corresponding inactive control peptide, RLLFT-NH2, complete with experimental protocols and data presentation.

Tfllr-NH2(tfa) is a selective peptide agonist for PAR1, a G-protein coupled receptor involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] Its activation initiates intracellular signaling cascades, most notably the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1] To validate that the observed effects in an experimental system are due to specific PAR1 agonism, a control peptide is employed. The recommended control is RLLFT-NH2, a peptide with a reversed amino acid sequence of Tfllr-NH2, rendering it inactive as a PAR1 agonist.[3]

Comparative Analysis of Peptide Activity

The primary validation of Tfllr-NH2(tfa)'s activity and the inactivity of its control, RLLFT-NH2, can be achieved through in vitro functional assays that measure downstream signaling events following receptor activation. The most common of these are calcium mobilization and platelet aggregation assays.

Data Presentation
PeptideTargetAssay TypeKey ParameterResult
Tfllr-NH2(tfa) PAR1Calcium MobilizationEC50~1.9 µM[1]
Platelet Aggregation% AggregationConcentration-dependent increase
Vascular Tone% RelaxationConcentration-dependent relaxation[4]
RLLFT-NH2 ControlCalcium MobilizationResponseNo significant increase in [Ca2+]i
Platelet Aggregation% AggregationNo significant aggregation
Vascular Tone% RelaxationNo significant relaxation[4]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of Tfllr-NH2(tfa) and the rationale for the chosen experimental validation methods, it is crucial to visualize the underlying signaling pathway and the experimental workflow.

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tfllr_NH2 Tfllr-NH2(tfa) PAR1 PAR1 Receptor Tfllr_NH2->PAR1 Agonist Binding G_protein Gαq / Gα12/13 PAR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates Rho_pathway Rho Pathway G_protein->Rho_pathway Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Cellular_Response Rho_pathway->Cellular_Response

PAR1 Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Data Analysis Peptide_Prep Prepare Tfllr-NH2(tfa) and RLLFT-NH2 Solutions Stimulation_Ca Stimulate cells with Tfllr-NH2 or RLLFT-NH2 Peptide_Prep->Stimulation_Ca Stimulation_Plt Add Tfllr-NH2 or RLLFT-NH2 to platelet-rich plasma Peptide_Prep->Stimulation_Plt Cell_Culture Culture PAR1-expressing cells (e.g., HEK293, endothelial cells) or prepare platelet-rich plasma Assay_Choice Select Assay Cell_Culture->Assay_Choice Calcium_Assay Calcium Mobilization Assay Assay_Choice->Calcium_Assay  Intracellular Signaling Platelet_Assay Platelet Aggregation Assay Assay_Choice->Platelet_Assay  Physiological Response Calcium_Assay->Stimulation_Ca Platelet_Assay->Stimulation_Plt Measurement_Ca Measure fluorescence change (Ca²⁺ indicator dye) Stimulation_Ca->Measurement_Ca Data_Analysis Compare dose-response curves and maximal responses Measurement_Ca->Data_Analysis Measurement_Plt Measure change in light transmittance (aggregation) Stimulation_Plt->Measurement_Plt Measurement_Plt->Data_Analysis Conclusion Validate specific activity of Tfllr-NH2(tfa) Data_Analysis->Conclusion

Experimental Workflow

Experimental Protocols

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium following PAR1 activation.

1. Cell Preparation:

  • Culture cells endogenously expressing PAR1 (e.g., human endothelial cells) or cells transiently or stably overexpressing PAR1 (e.g., HEK293 cells) in a 96-well black, clear-bottom plate.

  • Grow cells to 80-90% confluency.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the cell culture medium and add the loading buffer to each well.

  • Incubate the plate at 37°C for 30-60 minutes in the dark.

3. Peptide Preparation:

  • Prepare stock solutions of Tfllr-NH2(tfa) and RLLFT-NH2 in a suitable solvent (e.g., DMSO or sterile water).

  • Prepare serial dilutions of both peptides in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

4. Measurement:

  • Wash the cells with the assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an injector.

  • Set the plate reader to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).

  • Establish a baseline fluorescence reading for each well.

  • Inject the different concentrations of Tfllr-NH2(tfa) or RLLFT-NH2 into the wells and continue to record the fluorescence.

5. Data Analysis:

  • Calculate the change in fluorescence intensity from baseline for each well.

  • Plot the peak fluorescence change against the peptide concentration to generate dose-response curves.

  • Determine the EC50 for Tfllr-NH2(tfa). The RLLFT-NH2 control should not elicit a significant response.

Platelet Aggregation Assay

This assay measures the ability of Tfllr-NH2(tfa) to induce platelet aggregation, a key physiological response to PAR1 activation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

2. Peptide Preparation:

  • Prepare stock solutions and serial dilutions of Tfllr-NH2(tfa) and RLLFT-NH2 in a suitable buffer (e.g., saline).

3. Measurement:

  • Use a light transmission aggregometer.

  • Pipette a known volume of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C with stirring.

  • Calibrate the instrument by setting the light transmission through PRP as 0% and through platelet-poor plasma (obtained by centrifuging the remaining blood at a high speed) as 100%.

  • Add a specific concentration of Tfllr-NH2(tfa) or RLLFT-NH2 to the PRP and record the change in light transmission over time (typically 5-10 minutes). An increase in light transmission indicates platelet aggregation.

4. Data Analysis:

  • Determine the maximum percentage of aggregation for each concentration of the peptides.

  • Plot the percentage of aggregation against the peptide concentration.

  • Tfllr-NH2(tfa) should induce a dose-dependent increase in platelet aggregation, while RLLFT-NH2 should have no significant effect.

By following these protocols and comparing the results obtained with Tfllr-NH2(tfa) to those with the inactive control peptide, RLLFT-NH2, researchers can confidently validate the specific PAR1-mediated effects of their experimental findings.

References

A Head-to-Head Comparison: Tfllr-NH2(tfa) vs. TRAP-6 for PAR1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate agonist is critical for the accurate study of Protease-Activated Receptor 1 (PAR1) signaling. This guide provides an objective comparison of two commonly used synthetic peptide agonists, Tfllr-NH2(tfa) and TRAP-6, with supporting experimental data and detailed protocols to aid in making an informed decision for your research needs.

This comparison guide delves into the specifics of Tfllr-NH2(tfa) and TRAP-6, examining their potency in PAR1 activation and outlining the downstream signaling pathways they trigger. The information presented is curated from peer-reviewed literature to ensure a reliable and factual comparison.

At a Glance: Key Differences and Similarities

FeatureTfllr-NH2(tfa)TRAP-6
Sequence Thr-Phe-Leu-Leu-Arg-NH2Ser-Phe-Leu-Leu-Arg-Asn-NH2
Agonist Type Selective PAR1 AgonistSelective PAR1 Agonist
Potency (Platelet Aggregation) More potent than TRAP-6[1]Less potent than Tfllr-NH2[1]
EC50 (Platelet Aggregation) Not explicitly reported in direct comparison~0.8 µM[2]
EC50 (Calcium Mobilization) 1.9 µM (in neurons)[3]Not available in a comparable system

Deep Dive: Performance Data

In terms of downstream signaling, Tfllr-NH2 has been shown to induce calcium mobilization in neurons with an EC50 of 1.9 µM[3]. It is important to note that this value was obtained in a different cell type than the platelet aggregation data for TRAP-6, making a direct comparison of potency for this specific signaling event challenging without head-to-head studies in the same cell line.

Unveiling the Mechanism: PAR1 Signaling Pathways

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that, upon activation by agonists like Tfllr-NH2 or TRAP-6, initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to heterotrimeric G proteins, predominantly Gαq and Gα12/13[2].

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR1 PAR1 Gq Gαq PAR1->Gq Coupling G1213 Gα12/13 PAR1->G1213 Coupling Agonist Tfllr-NH2 or TRAP-6 Agonist->PAR1 Activation PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates PlateletShape Platelet Shape Change & Aggregation ROCK->PlateletShape Transcription Gene Transcription MAPK->Transcription

Figure 1: PAR1 Signaling Cascade.

As depicted in Figure 1, the activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. DAG, along with calcium, activates Protein Kinase C (PKC), which can then phosphorylate various downstream targets, including components of the MAPK/ERK pathway, ultimately influencing gene transcription[4].

Simultaneously, coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements necessary for platelet shape change and aggregation.

Experimental Corner: Protocols for Comparison

To facilitate your own comparative studies, we provide outlines of key experimental protocols.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the clumping of platelets.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) by centrifugation Blood->PRP Aggregometer Add PRP to Aggregometer Cuvette PRP->Aggregometer Agonist Add Tfllr-NH2 or TRAP-6 (various concentrations) Aggregometer->Agonist Measure Measure change in light transmittance over time Agonist->Measure Plot Plot % Aggregation vs. Concentration Measure->Plot EC50 Calculate EC50 values Plot->EC50

Figure 2: Platelet Aggregation Workflow.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures light transmission through the sample. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Agonist Addition: A baseline reading is established before adding the PAR1 agonist (Tfllr-NH2 or TRAP-6) at various concentrations.

  • Data Analysis: The percentage of aggregation is recorded over time. Dose-response curves are then generated by plotting the maximum aggregation percentage against the agonist concentration to determine the EC50 value.

Calcium Mobilization Assay

This assay quantifies the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture and Dye Loading: Adherent cells expressing PAR1 are cultured in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

  • Agonist Stimulation: The PAR1 agonist (Tfllr-NH2 or TRAP-6) is added to the wells at different concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

  • Data Analysis: The peak fluorescence intensity is used to generate dose-response curves and calculate the EC50 for calcium mobilization.

Conclusion

Both Tfllr-NH2(tfa) and TRAP-6 are effective and selective agonists for studying PAR1 activation. The available data suggests that Tfllr-NH2 is a more potent agonist for inducing platelet aggregation [1]. However, for other downstream signaling events such as calcium mobilization, a direct comparison is hampered by the lack of studies performing head-to-head comparisons in the same experimental system.

Researchers should carefully consider the specific endpoint of their study when choosing between these two peptides. For studies focused on platelet aggregation, Tfllr-NH2 may be the preferred choice due to its higher potency. For other cellular responses, it is advisable to perform pilot experiments to determine the optimal agonist and concentration for the specific cell type and assay being used. The provided experimental protocols offer a starting point for such comparative analyses. This guide aims to equip researchers with the necessary information to make a well-informed decision, ultimately contributing to more robust and reliable findings in the field of PAR1 research.

References

A Comparative Guide to PAR1 Signaling: Tfllr-NH2(tfa) versus SFLLRN-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used synthetic peptide agonists of Protease-Activated Receptor 1 (PAR1): Tfllr-NH2(tfa) and SFLLRN-NH2. PAR1, a G protein-coupled receptor (GPCR), plays a crucial role in thrombosis, inflammation, and cancer progression. Understanding the nuanced signaling profiles of its agonists is paramount for targeted therapeutic development. This document summarizes key performance data, details experimental methodologies, and visualizes the complex signaling pathways involved.

At a Glance: Key Agonist Characteristics

Both Tfllr-NH2 and SFLLRN-NH2 are potent activators of PAR1, mimicking the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of the receptor by proteases like thrombin. While both peptides are routinely used to probe PAR1 function, their subtle structural differences may lead to distinct signaling outcomes, a concept known as biased agonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for Tfllr-NH2(tfa) and SFLLRN-NH2, focusing on their potency in initiating PAR1-mediated signaling events. It is important to note that a direct head-to-head comparison of these peptides across multiple signaling pathways in a single standardized experimental system is not extensively documented in the current literature. The data presented here is compiled from various studies.

Table 1: Potency in G-protein Mediated Signaling (Calcium Mobilization)

AgonistAssay TypeCell Line/TissueEC50Citation
Tfllr-NH2(tfa) Calcium MobilizationCultured Neurons1.9 µM[1][2][3][4][5]
SFLLRN-NH2 Platelet AggregationHuman PlateletsNot explicitly stated, but potent[6]
Comparison ContractionHuman Renal ArteryNo significant difference in contractile response at 100 µM[7]
Comparison RelaxationGuinea-pig Lower Esophageal SphincterBoth caused concentration-dependent relaxation[8]

Note: EC50 values can vary depending on the cell type, receptor expression levels, and specific assay conditions. The data for SFLLRN-NH2's EC50 in calcium mobilization assays is not as consistently reported in a directly comparable format to Tfllr-NH2.

Table 2: Potency in β-Arrestin Recruitment

AgonistAssay TypeCell LineEC50Citation
Tfllr-NH2(tfa) β-Arrestin RecruitmentData Not Available-
SFLLRN-NH2 β-Arrestin RecruitmentData Not Available-

Signaling Pathways

PAR1 activation by agonists like Tfllr-NH2 and SFLLRN-NH2 initiates a cascade of intracellular signaling events. The receptor can couple to multiple G protein subtypes, primarily Gαq/11 and Gα12/13, leading to downstream effector activation. Additionally, PAR1 signaling is regulated by β-arrestins, which not only desensitize G protein signaling but can also initiate their own distinct signaling pathways.

PAR1_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G-protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Tfllr-NH2 or SFLLRN-NH2 PAR1 PAR1 Agonist->PAR1 Activation Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 GRK GRK PAR1->GRK Phosphorylation by PLC PLC Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement bArrestin β-Arrestin GRK->bArrestin Recruitment of ERK ERK Activation bArrestin->ERK Internalization Receptor Internalization bArrestin->Internalization Calcium_Mobilization_Workflow A Plate cells in multi-well plate B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Inject PAR1 agonist (Tfllr-NH2 or SFLLRN-NH2) D->E F Record fluorescence change over time E->F G Analyze data and generate dose-response curves F->G bArrestin_Recruitment_Logical_Relationship cluster_agonist_binding Agonist Binding & Receptor Activation cluster_phosphorylation Receptor Phosphorylation cluster_recruitment β-Arrestin Recruitment cluster_signaling_outcome Downstream Events Agonist Tfllr-NH2 or SFLLRN-NH2 PAR1_Activation PAR1 Activation & Conformation Change Agonist->PAR1_Activation GRK_Activity GRK-mediated Phosphorylation of PAR1 PAR1_Activation->GRK_Activity bArrestin_Binding β-Arrestin binds to phosphorylated PAR1 GRK_Activity->bArrestin_Binding Desensitization G-protein Desensitization bArrestin_Binding->Desensitization Internalization Receptor Internalization bArrestin_Binding->Internalization bArrestin_Signaling β-Arrestin-mediated Signaling (e.g., ERK) bArrestin_Binding->bArrestin_Signaling

References

A Comparative Guide to Negative Controls for Tfllr-NH₂ (TFA)-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of negative controls for platelet aggregation studies induced by the Protease-Activated Receptor 1 (PAR1) agonist, Tfllr-NH₂ (TFA salt). The selection of an appropriate negative control is critical for interpreting experimental data accurately and ensuring that the observed platelet activation is a specific effect of PAR1 agonism.

Rationale for Negative Controls

Tfllr-NH₂ is a synthetic peptide that selectively activates PAR1, mimicking the action of the endogenous tethered ligand that is unmasked by protease cleavage of the receptor.[1][2][3][4] To validate that platelet aggregation is specifically mediated by PAR1 activation through Tfllr-NH₂, it is essential to employ negative controls that account for potential off-target or non-specific effects of the peptide or its vehicle.

Comparison of Negative Control Strategies

Several strategies can be employed as negative controls in Tfllr-NH₂-induced platelet aggregation assays. The ideal negative control should be structurally similar to the active peptide but devoid of biological activity.

Negative Control StrategyDescriptionAdvantagesDisadvantages
Reversed-Sequence Peptide A peptide with the reversed amino acid sequence of Tfllr-NH₂ (i.e., Rllft-NH₂).High structural similarity to the active peptide, controlling for physicochemical properties. Commercially available.[5]May not fully account for subtle conformational requirements for receptor binding.
Scrambled-Sequence Peptide A peptide with the same amino acid composition as Tfllr-NH₂ but in a randomized order.Controls for the effects of the specific amino acid composition.The random sequence may coincidentally have some biological activity.
Vehicle Control The solvent used to dissolve the Tfllr-NH₂ (e.g., saline, DMSO, or a buffer containing trifluoroacetic acid).Accounts for any effects of the solvent on platelet aggregation. The TFA salt itself can have biological effects.[1]Does not control for any peptide-specific, non-receptor-mediated effects.
PAR1 Antagonists Pre-treatment of platelets with a specific PAR1 antagonist before stimulation with Tfllr-NH₂.Provides mechanistic validation that the observed effect is PAR1-dependent.The antagonist itself may have off-target effects or incomplete receptor blockade.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the effectiveness of negative controls for Tfllr-NH₂-induced platelet aggregation.

Platelet Preparation
  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • To obtain washed platelets, treat the PRP with apyrase and prostacyclin (PGI₂) and centrifuge at 1000 x g for 10 minutes.

  • Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to the desired concentration.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Place an aliquot of the platelet suspension into a cuvette with a stir bar in a light transmission aggregometer and allow it to equilibrate at 37°C.

  • Add the negative control substance (e.g., Rllft-NH₂, vehicle, or pre-incubate with a PAR1 antagonist) and record the baseline light transmission for a few minutes.

  • Add Tfllr-NH₂ to induce platelet aggregation and monitor the change in light transmission for a defined period (typically 5-10 minutes).

  • The extent of aggregation is quantified as the maximum percentage change in light transmission from the baseline.

Data Analysis

Compare the aggregation response induced by Tfllr-NH₂ in the presence and absence of the negative control. A successful negative control should not induce aggregation on its own and should not significantly alter the baseline. When used as a competitor or pre-treatment (like a PAR1 antagonist), it should inhibit the Tfllr-NH₂-induced aggregation.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the signaling pathway of PAR1 activation and the logical workflow for validating a negative control.

cluster_0 PAR1 Activation and Signaling Tfllr Tfllr-NH₂ PAR1 PAR1 Receptor Tfllr->PAR1 binds & activates Gq Gq Protein PAR1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C DAG->PKC Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation cluster_1 Experimental Workflow for Negative Control Validation Start Prepare Platelet Suspension Add_Control Add Negative Control (e.g., Rllft-NH₂) Start->Add_Control Measure Measure Platelet Aggregation Add_Control->Measure Observe for aggregation Add_Agonist Add PAR1 Agonist (Tfllr-NH₂) Analyze Analyze Results Add_Agonist->Analyze Measure aggregation Measure->Add_Agonist If no aggregation Conclusion Conclusion: Control is effective if no aggregation is observed Analyze->Conclusion

References

Confirming the PAR1 Specificity of Tfllr-NH2(tfa): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of the synthetic peptide Tfllr-NH2(tfa) for the Protease-Activated Receptor 1 (PAR1). By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers utilizing this tool compound in their studies.

Executive Summary

Tfllr-NH2 is a potent and selective agonist for PAR1, a G-protein coupled receptor involved in a myriad of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1] The specificity of this peptide is crucial for accurately dissecting PAR1-mediated signaling pathways. This guide summarizes the available data confirming the PAR1 selectivity of Tfllr-NH2 and provides detailed protocols for its experimental validation.

Data Presentation: Comparative Potency of Tfllr-NH2

The following table summarizes the potency of Tfllr-NH2 at PAR1 and provides a comparison with its activity at other members of the PAR family, where data is available. The data clearly demonstrates a significantly higher potency for PAR1.

ReceptorAgonistAssay TypePotency (EC50)Fold Selectivity for PAR1Reference
PAR1 Tfllr-NH2 Calcium Mobilization 1.9 μM - [2][3]
PAR2Tfllr-NH2Functional Assay (Guinea-Pig LES)No significant activity observed>100-fold (estimated)[4]
PAR3Tfllr-NH2-Data not available-
PAR4GYPGQV-NH2 / GYPGKF-NH2Functional Assay (Rat Aorta/Gastric Muscle)300-400 μM20 to 150-fold less potent than Tfllr-NH2 on PAR1[5]

Mandatory Visualizations

PAR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the binding of an agonist, such as Tfllr-NH2, to PAR1.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Tfllr Tfllr-NH2 PAR1 PAR1 Tfllr->PAR1 Gq Gαq PAR1->Gq activates G1213 Gα12/13 PAR1->G1213 activates PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces RhoA RhoA RhoGEF->RhoA activates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC co-activates Response Cellular Response (e.g., Platelet Aggregation, Inflammation) PKC->Response ROCK ROCK RhoA->ROCK activates ROCK->Response

Caption: Canonical PAR1 signaling pathways activated by Tfllr-NH2.

Experimental Workflow for Specificity Testing

This diagram outlines a typical experimental workflow to confirm the specificity of a PAR1 agonist.

Specificity_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Conclusion start Start: Synthesize/Obtain Tfllr-NH2(tfa) calcium Calcium Mobilization Assay (HEK293 cells expressing human PAR1, PAR2, PAR3, or PAR4) start->calcium binding Radioligand Binding Assay (Competition with labeled ligands for each PAR) start->binding functional Functional Assays (e.g., Platelet Aggregation, Smooth Muscle Contraction) start->functional compare Compare EC50/Ki values across all PARs calcium->compare binding->compare functional->compare conclusion Conclusion: Confirm PAR1 Specificity compare->conclusion

Caption: Experimental workflow for determining PAR1 agonist specificity.

Logical Relationship for Specificity Confirmation

This diagram illustrates the logical process for confirming the PAR1 specificity of Tfllr-NH2 based on experimental outcomes.

Logic_Diagram cluster_data Experimental Data cluster_conclusion Conclusion EC50_PAR1 Low EC50 for PAR1 Specific Tfllr-NH2 is PAR1 Specific EC50_PAR1->Specific Supports EC50_Others High or No EC50 for PAR2, PAR3, PAR4 EC50_Others->Specific Supports

Caption: Logical framework for confirming PAR1 specificity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.

Objective: To determine the potency (EC50) of Tfllr-NH2 at human PAR1, PAR2, PAR3, and PAR4.

Materials:

  • HEK293 cells stably expressing human PAR1, PAR2, PAR3, or PAR4.

  • Tfllr-NH2(tfa) and other PAR-specific agonists (e.g., SLIGKV-NH2 for PAR2, AYPGKF-NH2 for PAR4).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the PAR-expressing HEK293 cells into microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.04%) in assay buffer. Probenecid (2.5 mM) can be included to improve dye retention.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of Tfllr-NH2 and control agonists in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Record a baseline fluorescence reading for each well.

    • Use the automated injector to add the agonist solutions to the wells while continuously recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay (Competitive)

This assay measures the ability of an unlabeled compound (Tfllr-NH2) to compete with a radiolabeled ligand for binding to the receptor, thereby determining its binding affinity (Ki).

Objective: To determine the affinity (Ki) of Tfllr-NH2 for human PAR1, PAR2, PAR3, and PAR4.

Materials:

  • Cell membranes prepared from cells overexpressing each human PAR.

  • A suitable radiolabeled antagonist for each PAR (e.g., [³H]-Vorapaxar for PAR1).

  • Tfllr-NH2(tfa).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well plate, add:

    • Cell membranes (typically 10-50 µg of protein).

    • Radiolabeled ligand at a concentration near its Kd.

    • Varying concentrations of unlabeled Tfllr-NH2.

    • Assay buffer to reach the final volume.

    • For determining non-specific binding, add a high concentration of a known unlabeled antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Tfllr-NH2.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

The available experimental data strongly supports the classification of Tfllr-NH2(tfa) as a selective PAR1 agonist. Its high potency at PAR1, coupled with significantly lower or absent activity at other PAR family members, makes it an invaluable tool for investigating PAR1-mediated biology. Researchers can confidently employ Tfllr-NH2 to specifically probe PAR1 function, and the detailed protocols provided herein offer a robust framework for independently verifying its specificity in various experimental systems.

References

Comparative Analysis of Tfllr-NH2(tfa) Cross-Reactivity with Protease-Activated Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide agonist Tfllr-NH2(tfa) with members of the Protease-Activated Receptor (PAR) family. The objective is to present experimental data supporting the selectivity of Tfllr-NH2 for its primary target, PAR1, over other PAR subtypes (PAR2, PAR3, and PAR4).

Introduction to Tfllr-NH2(tfa) and PARs

Tfllr-NH2(tfa) is a synthetic peptide (Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for Protease-Activated Receptor 1 (PAR1).[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. The PAR family consists of four members: PAR1, PAR2, PAR3, and PAR4.

The substitution of a threonine for a serine residue in the tethered ligand sequence of PAR1 is a key modification in Tfllr-NH2 that significantly enhances its specificity for this receptor subtype.[3]

Quantitative Analysis of Receptor Activation

The primary measure of agonist activity is the half-maximal effective concentration (EC50), which indicates the concentration of an agonist that produces 50% of the maximal response. Experimental data consistently demonstrates that Tfllr-NH2 is a potent activator of PAR1.

CompoundReceptorAssay TypeEC50 (µM)Reference
Tfllr-NH2PAR1Calcium Mobilization1.9[1][2][4]
Tfllr-NH2PAR2Not Reported--
Tfllr-NH2PAR3Not Reported--
Tfllr-NH2PAR4Not Reported--

Signaling Pathway and Experimental Workflow

Activation of PAR1 by Tfllr-NH2 initiates a signaling cascade that primarily involves the coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This increase in intracellular calcium is a key downstream event that can be measured to quantify receptor activation.

PAR1_Signaling_Pathway PAR1 Signaling Pathway Tfllr_NH2 Tfllr-NH2 PAR1 PAR1 Receptor Tfllr_NH2->PAR1 Binds and Activates Gq Gαq PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates

Figure 1. Simplified signaling pathway of PAR1 activation by Tfllr-NH2.

A common experimental workflow to assess PAR activation and selectivity involves the use of cell lines expressing the specific PAR subtype and measuring the agonist-induced response, such as calcium mobilization or beta-arrestin recruitment.

Experimental_Workflow Cross-Reactivity Testing Workflow cluster_0 Cell Preparation cluster_1 Agonist Stimulation cluster_2 Data Acquisition & Analysis Cell_Culture Culture cells expressing a specific PAR subtype (e.g., PAR1, PAR2, PAR3, or PAR4) Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) or transfect with beta-arrestin reporter Cell_Culture->Dye_Loading Agonist_Addition Add varying concentrations of Tfllr-NH2 Dye_Loading->Agonist_Addition Measurement Measure fluorescence change (Calcium Mobilization) or luminescence/FRET change (Beta-Arrestin Recruitment) Agonist_Addition->Measurement Analysis Generate dose-response curves and calculate EC50 values Measurement->Analysis Comparison Compare EC50 values across all PAR subtypes Analysis->Comparison

Figure 2. General experimental workflow for assessing Tfllr-NH2 cross-reactivity.

Experimental Protocols

Calcium Mobilization Assay

This assay is a widely used functional assay to determine the activation of Gq-coupled GPCRs like PAR1.

Objective: To measure the increase in intracellular calcium concentration in response to Tfllr-NH2 stimulation in cells expressing a specific PAR subtype.

Materials:

  • Cells stably or transiently expressing the human PAR receptor of interest (PAR1, PAR2, PAR3, or PAR4).

  • Tfllr-NH2(tfa) stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Methodology:

  • Cell Seeding: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C (e.g., 45-60 minutes).

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Agonist Preparation: Prepare serial dilutions of Tfllr-NH2 in the assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Agonist Addition: Add the different concentrations of Tfllr-NH2 to the wells.

  • Kinetic Reading: Immediately start recording the fluorescence signal over time to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Beta-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a hallmark of GPCR activation and subsequent desensitization.

Objective: To quantify the interaction between a specific PAR subtype and β-arrestin upon stimulation with Tfllr-NH2.

Materials:

  • Cells co-expressing the PAR receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment or β-arrestin-GFP).

  • Tfllr-NH2(tfa) stock solution.

  • Substrate for the enzyme fragment complementation assay or a fluorescence microscope/plate reader for FRET or BRET-based assays.

  • Appropriate assay buffer and microplates.

Methodology:

  • Cell Seeding: Seed the engineered cells in microplates.

  • Agonist Preparation: Prepare serial dilutions of Tfllr-NH2.

  • Agonist Stimulation: Add the different concentrations of Tfllr-NH2 to the cells and incubate for a specified period to allow for β-arrestin recruitment.

  • Detection:

    • For enzyme fragment complementation assays, add the substrate and measure the resulting luminescence.

    • For FRET/BRET assays, measure the energy transfer signal using a plate reader.

    • For imaging-based assays, visualize the translocation of fluorescently tagged β-arrestin to the receptor at the cell membrane.

  • Data Analysis: Plot the measured signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

The available experimental data strongly indicates that Tfllr-NH2(tfa) is a selective agonist for PAR1. Its potency at PAR1 is well-characterized with an EC50 of 1.9 µM. While direct quantitative data on its activity at PAR2, PAR3, and PAR4 is limited in the public domain, qualitative evidence from multiple studies consistently points towards a high degree of selectivity for PAR1. For definitive cross-reactivity profiling, it is recommended to perform head-to-head functional assays, such as the calcium mobilization or beta-arrestin recruitment assays detailed above, across all four PAR subtypes.

References

A Head-to-Head Comparison: Evaluating Tfllr-NH2(tfa) and its Scrambled Peptide Control in PAR1 Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the use of specific agonists and appropriate negative controls is paramount to generating robust and reliable data. This guide provides a comprehensive comparison of the selective Protease-Activated Receptor 1 (PAR1) agonist, Tfllr-NH2(tfa), and its corresponding scrambled peptide control, offering experimental data and detailed protocols to aid in the design and interpretation of in vitro studies.

Tfllr-NH2(tfa) is a synthetic peptide (H-Thr-Phe-Leu-Leu-Arg-NH2) that acts as a selective agonist for PAR1, a G protein-coupled receptor involved in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer progression.[1][2] Activation of PAR1 by agonists like Tfllr-NH2 triggers intracellular signaling cascades, most notably the mobilization of intracellular calcium ([Ca2+]i), which serves as a key indicator of receptor activation.[1][3]

To ensure that the observed cellular effects are specifically due to the amino acid sequence of Tfllr-NH2 and not a result of non-specific peptide interactions, a scrambled peptide control is an essential experimental tool. The ideal scrambled control consists of the same amino acids as the active peptide but in a randomized sequence, rendering it unable to bind to and activate the target receptor. For Tfllr-NH2, a commonly used scrambled control peptide is RLLFT-NH2.[4]

Performance Comparison: Tfllr-NH2 vs. Scrambled Control

The primary measure of a PAR1 agonist's potency is its half-maximal effective concentration (EC50) in functional assays, such as those measuring calcium mobilization. Lower EC50 values indicate higher potency. Conversely, an effective scrambled peptide control should exhibit no significant activity at concentrations where the agonist shows a robust response.

PeptideSequenceTargetKnown Activity
Tfllr-NH2(tfa) H-Thr-Phe-Leu-Leu-Arg-NH2PAR1Agonist, EC50 for Ca2+ mobilization ≈ 1.9 µM[1]
RLLFT-NH2 H-Arg-Leu-Leu-Phe-Thr-NH2PAR1Scrambled Negative Control[4]

Experimental Protocols

A fundamental method to assess PAR1 activation is the measurement of intracellular calcium mobilization upon peptide stimulation. Below is a detailed protocol for a fluorescent-based calcium mobilization assay.

Calcium Mobilization Assay Protocol

Objective: To measure and compare the ability of Tfllr-NH2(tfa) and its scrambled control to induce intracellular calcium mobilization in PAR1-expressing cells.

Materials:

  • PAR1-expressing cells (e.g., HEK293 or CHO cells stably expressing human PAR1)

  • Tfllr-NH2(tfa) peptide

  • RLLFT-NH2 (scrambled control) peptide

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed PAR1-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in HBSS with 20 mM HEPES. The addition of 2.5 mM probenecid is recommended.

    • Aspirate the cell culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-minute incubation at room temperature in the dark.

  • Peptide Preparation:

    • Prepare stock solutions of Tfllr-NH2(tfa) and RLLFT-NH2 in a suitable solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of both peptides in HBSS with 20 mM HEPES to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). It is crucial to prepare a vehicle control (buffer without peptide).

  • Fluorescence Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

    • Using the instrument's automated injector, add a defined volume (e.g., 20 µL) of the peptide dilutions or vehicle control to the wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.

    • Normalize the response by expressing it as a percentage of the maximal response to Tfllr-NH2.

    • Plot the normalized response against the logarithm of the peptide concentration to generate concentration-response curves.

    • Calculate the EC50 value for Tfllr-NH2 using a non-linear regression analysis (e.g., sigmoidal dose-response).

    • The scrambled control, RLLFT-NH2, is expected to show no significant increase in fluorescence across the tested concentration range.

Visualizing the Signaling Pathway and Experimental Workflow

To better understand the processes described, the following diagrams illustrate the PAR1 signaling pathway and the experimental workflow for the calcium mobilization assay.

PAR1_Signaling_Pathway Tfllr Tfllr-NH2 PAR1 PAR1 Receptor Tfllr->PAR1 binds & activates Gq Gq Protein PAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca2+ Release ER->Ca_release

Caption: PAR1 signaling pathway initiated by Tfllr-NH2.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed PAR1-expressing cells in 96-well plate dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading baseline Record baseline fluorescence dye_loading->baseline peptide_prep Prepare serial dilutions of peptides injection Inject peptides into wells peptide_prep->injection baseline->injection kinetic_read Record kinetic fluorescence changes injection->kinetic_read calc_response Calculate fluorescence change kinetic_read->calc_response curves Generate concentration-response curves calc_response->curves ec50 Determine EC50 for agonist curves->ec50

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

The selective PAR1 agonist Tfllr-NH2(tfa) is a valuable tool for studying the intricacies of PAR1 signaling. However, the concurrent use of a well-characterized negative control, such as the scrambled peptide RLLFT-NH2, is indispensable for validating the specificity of the observed effects. The provided experimental protocol for a calcium mobilization assay offers a robust framework for researchers to quantitatively assess the activity of Tfllr-NH2 and confirm the inactivity of its scrambled counterpart, thereby ensuring the integrity of their research findings.

References

A Comparative Analysis of PAR1 Agonist Peptides for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of commonly used synthetic peptide agonists for Protease-Activated Receptor 1 (PAR1). PAR1, a G protein-coupled receptor, plays a crucial role in thrombosis, inflammation, and cellular signaling. Understanding the nuances of different agonist peptides is critical for designing robust experiments and developing novel therapeutics targeting this receptor. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the underlying biological pathways.

Introduction to PAR1 Agonist Peptides

Protease-Activated Receptors are unique in that they are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates downstream signaling. Synthetic PAR1 agonist peptides are designed to mimic this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage. These peptides are invaluable tools for studying PAR1 signaling in various physiological and pathological contexts. This guide focuses on a comparative analysis of four prominent PAR1 agonist peptides:

  • SFLLRN-NH2 (TRAP): A well-established PAR1 agonist peptide.

  • TFLLR-NH2 (PAR1AP): A selective PAR1 activating peptide.

  • TRAP-6: A hexapeptide corresponding to the first six amino acids of the tethered ligand.

  • AP9 (NPNDKYEPF-NH2): A biased agonist that preferentially activates specific downstream signaling pathways.

Quantitative Performance Analysis

The following table summarizes the half-maximal effective concentrations (EC50) of the compared PAR1 agonist peptides in two key functional assays: platelet aggregation and intracellular calcium mobilization. It is important to note that these values are compiled from multiple studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Peptide AgonistAssay TypeEC50 (µM)Reference Cell/SystemCitation
SFLLRN-NH2 (TRAP) Platelet Aggregation24Washed Human Platelets[1]
TFLLR-NH2 (PAR1AP) Platelet Aggregation3.9Washed Human Platelets[1]
TRAP-6 (SFLLRN) Platelet Aggregation0.8Human Platelets[2][3][4]
AP9 (NPNDKYEPF-NH2) Proliferation (Keratinocytes)0.1 - 10 (Effective Concentration Range)Human Primary Keratinocytes[5]
TFLLR-NH2 (PAR1AP) Calcium MobilizationNot explicitly provided, but contractile response observed at 1-100 µMHuman Renal Artery[6]
TRAP-6 (SFLLRN) Calcium MobilizationTriggers mobilization at 0.01-10 µMXenopus Oocytes expressing PAR1[7]

Signaling Pathways and Biased Agonism

PAR1 activation initiates a cascade of intracellular signaling events primarily through G proteins and β-arrestins. Classical agonists like SFLLRN-NH2 and TFLLR-NH2 typically activate both G protein-dependent pathways (leading to platelet aggregation and calcium mobilization) and β-arrestin-mediated pathways.

In contrast, some agonists exhibit "biased agonism," preferentially activating one pathway over another. AP9 is a notable example of a biased PAR1 agonist. It mimics the action of activated protein C (APC) and selectively activates β-arrestin-2-dependent cytoprotective pathways, with minimal activation of the G protein pathways that lead to pro-thrombotic and pro-inflammatory responses.[8] This property makes biased agonists like AP9 attractive candidates for therapeutic development, as they may offer the protective effects of PAR1 activation without the detrimental side effects.

PAR1_Signaling_Pathway cluster_agonists PAR1 Agonists cluster_downstream Downstream Signaling cluster_effects Cellular Effects SFLLRN SFLLRN-NH2 TFLLR-NH2 TRAP-6 PAR1 PAR1 Receptor SFLLRN->PAR1 AP9 AP9 (Biased Agonist) AP9->PAR1 G_protein Gαq / Gα12/13 PAR1->G_protein Canonical Pathway beta_arrestin β-arrestin-2 PAR1->beta_arrestin Biased/Canonical Pathway platelet_agg Platelet Aggregation Calcium Mobilization G_protein->platelet_agg cytoprotection Cytoprotection Anti-inflammation beta_arrestin->cytoprotection

Figure 1. Simplified PAR1 signaling pathways for canonical and biased agonists.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a standard method for measuring platelet aggregation in response to PAR1 agonist peptides using light transmission aggregometry (LTA).

1. Materials:

  • PAR1 agonist peptides (SFLLRN-NH2, TFLLR-NH2, TRAP-6)

  • Human platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Aggregometer

  • Stir bars

  • Pipettes and tips

2. Procedure:

  • PRP Preparation: Collect whole blood from healthy donors into sodium citrate tubes. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes.[9]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Setup: Pipette a defined volume of the adjusted PRP into an aggregometer cuvette containing a stir bar. Allow the PRP to equilibrate to 37°C for a few minutes.

  • Baseline Reading: Place the cuvette in the aggregometer and record the baseline light transmission.

  • Agonist Addition: Add the PAR1 agonist peptide at various concentrations to the PRP and immediately start recording the change in light transmission.

  • Data Analysis: The increase in light transmission corresponds to platelet aggregation. Calculate the percentage of aggregation relative to the PPP control (representing 100% aggregation). Determine the EC50 value for each peptide by plotting the concentration-response curve.[10]

Intracellular Calcium Mobilization Assay (Fluo-4 Assay)

This protocol outlines a common method for measuring intracellular calcium mobilization in response to PAR1 agonist peptides using the fluorescent calcium indicator Fluo-4 AM.

1. Materials:

  • PAR1 agonist peptides

  • Adherent cells expressing PAR1 (e.g., HEK293 cells)

  • Fluo-4 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid

  • Fluorescence microplate reader with automated injection capabilities

2. Procedure:

  • Cell Culture: Plate PAR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid. Remove the culture medium from the cells and add the Fluo-4 AM loading solution. Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.[11]

  • Cell Washing: Gently wash the cells with HBSS containing probenecid to remove extracellular dye.

  • Assay Performance: Place the plate in a fluorescence microplate reader. Record the baseline fluorescence.

  • Agonist Addition: Use the plate reader's injector to add the PAR1 agonist peptide at various concentrations to the wells.

  • Data Acquisition: Immediately after agonist addition, record the fluorescence intensity over time (e.g., every second for 2-3 minutes) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium concentration. Determine the peak fluorescence response for each concentration and plot a concentration-response curve to calculate the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative analysis of PAR1 agonist peptides.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis prep_peptides Prepare Stock Solutions of PAR1 Agonist Peptides platelet_assay Platelet Aggregation Assay (Light Transmission Aggregometry) prep_peptides->platelet_assay calcium_assay Calcium Mobilization Assay (Fluo-4 Staining) prep_peptides->calcium_assay other_assays Other Assays (e.g., β-arrestin recruitment) prep_peptides->other_assays prep_cells Prepare Cell/Platelet Suspensions (e.g., PRP or PAR1-expressing cells) prep_cells->platelet_assay prep_cells->calcium_assay prep_cells->other_assays dose_response Generate Dose-Response Curves platelet_assay->dose_response calcium_assay->dose_response other_assays->dose_response calc_ec50 Calculate EC50 Values dose_response->calc_ec50 compare Compare Potency and Efficacy calc_ec50->compare

Figure 2. General experimental workflow for comparing PAR1 agonist peptides.

Conclusion

The choice of a PAR1 agonist peptide should be guided by the specific research question and the desired signaling outcome. While peptides like TRAP-6 offer high potency in traditional assays like platelet aggregation, biased agonists such as AP9 provide an opportunity to dissect the differential signaling pathways of PAR1 and explore novel therapeutic strategies with potentially improved safety profiles. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in their study of PAR1 biology and pharmacology.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Tfllr-NH2(tfa)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Tfllr-NH2(tfa), a selective PAR1 agonist, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. The trifluoroacetate (TFA) salt form of this peptide necessitates special consideration due to the corrosive and ecotoxic nature of trifluoroacetic acid. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Tfllr-NH2(tfa).

Chemical and Safety Data Overview

A summary of the key quantitative data and hazard information for Tfllr-NH2(tfa) is presented below. This information is essential for risk assessment and the implementation of appropriate safety measures.

ParameterValue/InformationSource
Product Name Tfllr-NH2(tfa)[1][2]
Synonyms TFLLR-NH2 2TFA, PAR1 Agonist[1]
Molecular Formula C31H53N9O6 (peptide base)[3]
Molecular Weight 647.82 g/mol (peptide base)[3]
EC50 1.9 μM (for PAR1 activation)[3][4][5]
Appearance Powder[3]
Primary Hazard Associated with the trifluoroacetic acid (TFA) counter-ion.[6]
TFA Hazards Causes severe skin burns and eye damage. Harmful if inhaled. Harmful to aquatic life with long lasting effects.[7]
Handling Precautions Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid dust formation and contact with skin and eyes.[8]

Experimental Protocol: Disposal of Tfllr-NH2(tfa) Waste

The following protocol outlines the recommended procedure for the disposal of aqueous solutions and solid waste containing Tfllr-NH2(tfa). The primary goal is the neutralization of the acidic and corrosive trifluoroacetic acid component.

Materials:

  • Waste container labeled "Tfllr-NH2(tfa) Waste"

  • Sodium bicarbonate (NaHCO₃) or other suitable weak base for neutralization

  • pH indicator strips or a calibrated pH meter

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure for Aqueous Waste:

  • Segregation: Collect all aqueous waste containing Tfllr-NH2(tfa) in a designated, properly labeled, and sealed container.

  • Dilution: If the concentration of the waste is high, it is advisable to dilute it with water in a larger container to better control the neutralization reaction.

  • Neutralization:

    • Work in a chemical fume hood.

    • Slowly add a weak base, such as sodium bicarbonate, to the aqueous waste while stirring. Be cautious as this may cause gas evolution (CO₂).

    • Monitor the pH of the solution using pH strips or a pH meter.

    • Continue adding the base until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water. However, always consult and follow your institution's specific guidelines and local regulations for chemical waste disposal.

Procedure for Solid Waste (e.g., contaminated labware, unused powder):

  • Collection: Place all solid waste, including contaminated vials, pipette tips, and gloves, into a designated and clearly labeled hazardous waste container.

  • Disposal: The sealed container should be disposed of through your institution's chemical waste management program. Do not attempt to incinerate or dispose of it in regular trash.

Logical Workflow for Tfllr-NH2(tfa) Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Tfllr-NH2(tfa).

cluster_prep Preparation cluster_waste_type Waste Identification cluster_aqueous Aqueous Waste Path cluster_solid Solid Waste Path start Start: Tfllr-NH2(tfa) Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type collect_aqueous Collect in Labeled Aqueous Waste Container waste_type->collect_aqueous Aqueous collect_solid Collect in Labeled Solid Waste Container waste_type->collect_solid Solid neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 collect_aqueous->neutralize check_regulations_aqueous Consult Institutional & Local Disposal Regulations neutralize->check_regulations_aqueous dispose_drain Dispose Down Drain with Copious Water check_regulations_aqueous->dispose_drain Permitted dispose_chemical_waste_aqueous Dispose as Chemical Waste check_regulations_aqueous->dispose_chemical_waste_aqueous Not Permitted dispose_chemical_waste_solid Dispose via Institutional Chemical Waste Program collect_solid->dispose_chemical_waste_solid

Caption: Disposal workflow for Tfllr-NH2(tfa).

Disclaimer: This guide provides general recommendations based on the known hazards of the components. It is imperative to consult your institution's specific safety and disposal protocols and to adhere to all local, state, and federal regulations regarding chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tfllr-NH2(tfa)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Tfllr-NH2(tfa), a selective PAR1 agonist, ensuring personal and environmental safety is paramount.[1][2][3][4][5][][7] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational protocols for handling and disposal, and first-aid measures in case of exposure. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Tfllr-NH2(tfa). It is crucial to use this equipment to prevent skin and eye contact, as well as inhalation.[8]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-impermeable gloves
Eye Protection Goggles or Safety GlassesSafety glasses with side-shields or goggles
Skin and Body Lab CoatStandard laboratory coat
Respiratory RespiratorUse in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator.

Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of Tfllr-NH2(tfa) and the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place.[8]

  • Wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[8]

  • Avoid contact with skin and eyes.[8]

  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools.[8]

  • Prevent fire caused by electrostatic discharge steam.[8]

Storage:

  • Store in a tightly closed container.

  • Recommended storage is at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture.[1]

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Disposal Plan

Proper disposal of Tfllr-NH2(tfa) and its containers is essential to prevent environmental contamination.

  • Collect and arrange disposal in accordance with appropriate laws and regulations.[8]

  • Keep the chemical in suitable and closed containers for disposal.[8]

  • Adhered or collected material should be promptly disposed of.[8]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of Tfllr-NH2(tfa) from receipt to disposal.

A 1. Preparation - Don appropriate PPE - Ensure proper ventilation B 2. Handling - Weigh and prepare solutions in a designated area - Avoid dust and aerosol formation A->B C 3. Post-Handling - Decontaminate work surfaces - Remove and dispose of gloves properly B->C D 4. Storage - Store in a tightly sealed container - Place in designated cold storage (-20°C or -80°C) C->D E 5. Disposal - Collect waste in a labeled, sealed container - Dispose of according to institutional and regulatory guidelines C->E F Emergency Procedures - In case of exposure, follow first-aid measures - Notify supervisor

Caption: Workflow for Safe Handling of Tfllr-NH2(tfa).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tfllr-NH2(tfa)
Reactant of Route 2
Tfllr-NH2(tfa)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.